Rutacridone
Description
This compound is a member of acridines. It derives from an acridone.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAGACMCMQYSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939229 | |
| Record name | 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rutacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17948-33-3 | |
| Record name | (-)-1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo[2,3-c]acridin-6(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17948-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017948333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUTACRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ6T7UY0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rutacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 162 °C | |
| Record name | Rutacridone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033852 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Acridone Alkaloid: Rutacridone
This document provides a comprehensive overview of this compound, a naturally occurring dihydrofuroacridone alkaloid. It details its chemical structure, physicochemical and biological properties, and outlines relevant experimental protocols. The information is intended for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Core Chemical Identity and Structure
This compound is a prominent member of the acridone class of alkaloids, primarily isolated from plants of the Ruta genus, such as Ruta graveolens L. (common rue). It is the main alkaloid found in tissue cultures of this plant. Structurally, it is a pentacyclic compound featuring a dihydrofuro[2,3-c]acridin-6-one core.
IUPAC Name: 5-hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one Synonyms: Rutacridon CAS Number: 17948-33-3
Physicochemical and Spectroscopic Properties
The properties of this compound have been characterized through various analytical techniques. Quantitative data are summarized in the tables below for clarity and comparative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇NO₃ | [1][2] |
| Molecular Weight | 307.34 g/mol | [1][2] |
| Exact Mass | 307.1208 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 161 - 162 °C | [3] |
| XLogP3 | 4.6 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Table 2: Spectroscopic Data for this compound
| Technique | Data and Conditions | Source |
| ¹H-NMR | Data available in the cited literature. | A. Zschunke, et al. (1982) |
| ¹³C-NMR | Data available in the cited literature. Solvent: CDCl₃. | A. Zschunke, et al. (1982) |
| Mass Spectrometry | Molecular Ion Peak (M+) consistent with the exact mass. | General Knowledge |
| Infrared (IR) | Characteristic peaks for O-H, C=O (ketone), C=C (aromatic), and C-N bonds. | General Knowledge |
Note: Detailed ¹H and ¹³C-NMR chemical shift data for this compound can be found in the Journal of the Chemical Society, Chemical Communications, 1982, page 1263.
Biological Activity and Mechanism of Action
This compound and related furanoacridones from Ruta graveolens exhibit a range of biological activities. Their potential as therapeutic agents is an active area of research.
-
Antiproliferative Activity: Furanoacridones have demonstrated significant antiproliferative effects against human breast cancer cell lines, including MCF-7, MDA-MB-231, and T47D.
-
Antifungal and Algicidal Activity: A derivative, this compound epoxide, shows potent and selective activity against the blue-green alga Oscillatoria perornata and significant antifungal activity against pathogenic fungi like Botrytis cinerea and Fusarium oxysporum. However, this epoxide derivative is also noted as a direct-acting mutagen.
Proposed Mechanism of Action: Induction of Apoptosis
Studies on furanoacridones isolated from Ruta graveolens suggest a mechanism involving the induction of apoptosis. Specifically, the related compound isogravacridone chlorine (IGC) was found to cause modest activation of caspase-9 and caspase-3, but not caspase-8, in MDA-MB-231 cells. This indicates the activation of the intrinsic apoptotic pathway . This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of the caspase cascade that executes cell death.
Figure 1: Proposed Intrinsic Apoptosis Pathway induced by Furanoacridones.
Experimental Protocols & Workflows
Protocol 1: Bioassay-Guided Isolation from Ruta graveolens
This protocol describes a generalized method for isolating this compound from plant material, using its biological activity (e.g., antiproliferative) to guide the purification process.
Methodology:
-
Extraction:
-
Air-dry and pulverize the roots of Ruta graveolens.
-
Perform exhaustive extraction using a solvent such as methanol (MeOH) or ethyl acetate (EtOAc) at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude MeOH extract in a water/MeOH mixture.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc), to separate compounds based on polarity.
-
Evaporate the solvent from each fraction to yield the hexane, DCM, and EtOAc fractions.
-
-
Bioassay of Fractions:
-
Test the crude extract and all subsequent fractions for the desired biological activity (e.g., cytotoxicity against a cancer cell line).
-
Identify the most active fraction for further purification. For acridone alkaloids, the DCM or EtOAc fractions are typically the most active.
-
-
Chromatographic Purification:
-
Subject the most active fraction to column chromatography on silica gel.
-
Elute the column with a gradient solvent system (e.g., hexane-EtOAc or DCM-MeOH) to yield sub-fractions.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Isolation and Identification:
-
Further purify the active sub-fractions using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column.
-
Isolate the pure compound (this compound).
-
Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS, IR).
-
Figure 2: Generalized workflow for Bioassay-Guided Isolation of this compound.
Protocol 2: General Synthetic Strategy for the Acridone Core
The total synthesis of this compound is complex, but the core acridone ring system can be constructed via a modular strategy. This approach is adaptable for producing various acridone alkaloids.
Methodology:
-
Ullmann Condensation:
-
React an anthranilic acid derivative (provides Ring A and the nitrogen atom) with a substituted phenol derivative (provides Ring C).
-
The reaction is typically catalyzed by copper in the presence of a base (e.g., K₂CO₃) to form a diphenylamine intermediate.
-
-
Cyclization (Ring Closure):
-
Treat the diphenylamine intermediate with a dehydrating/condensing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
-
This promotes an intramolecular Friedel-Crafts-type acylation to close Ring B, forming the tricyclic acridone core.
-
-
Functional Group Manipulation:
-
Perform subsequent reactions (e.g., N-methylation, prenylation, cyclization) on the acridone core to build the remaining furo- ring and install the specific side chains of this compound.
-
Figure 3: General synthetic strategy for the Acridone alkaloid core.
References
The Biosynthesis of Rutacridone in Ruta graveolens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of rutacridone, a significant acridone alkaloid found in Ruta graveolens (common rue). This document details the enzymatic steps, intermediate compounds, and regulatory mechanisms involved in its formation, presenting quantitative data and experimental protocols to support further research and development in this area.
Introduction to this compound and its Significance
This compound is a dihydrofuroacridone alkaloid that constitutes one of the main secondary metabolites in tissue cultures of Ruta graveolens.[1] Acridone alkaloids, as a class, are known for their diverse biological activities, and this compound itself has been the subject of investigation for its potential pharmacological properties. The biosynthesis of this complex molecule involves a fascinating interplay of primary and secondary metabolic pathways, making it a subject of significant interest for plant biochemists and synthetic biologists.
The this compound Biosynthetic Pathway
The biosynthesis of this compound begins with precursors from the shikimate and acetate pathways, converging to form the characteristic tricyclic acridone core, which is then further modified. The key steps are outlined below.
Formation of the Anthranilate Precursor
The pathway is initiated with the formation of anthranilic acid. This reaction is a critical branch point between primary metabolism (tryptophan biosynthesis) and secondary metabolism (acridone alkaloid formation).
-
Reaction: Chorismate is converted to anthranilate.
-
Enzyme: Anthranilate Synthase (AS).
-
Details: In Ruta graveolens, two isoenzymes of the alpha subunit of anthranilate synthase (ASα1 and ASα2) have been identified.[2][3][4] ASα1 is elicitor-inducible and relatively insensitive to tryptophan feedback inhibition, channeling chorismate towards alkaloid biosynthesis.[3][4][5] In contrast, ASα2 is constitutively expressed and strongly inhibited by tryptophan, suggesting its primary role is in tryptophan biosynthesis.[3][4] This differential regulation at both the genetic and enzymatic level is crucial for partitioning the metabolic flux of chorismate.[3][4][5]
N-methylation of Anthranilate
The subsequent step involves the methylation of the amino group of anthranilate, a key committing step towards acridone alkaloid biosynthesis.
-
Reaction: Anthranilate is converted to N-methylanthranilate.
-
Enzyme: Anthranilate N-methyltransferase (ANMT).
-
Details: This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[6][7] The ANMT from Ruta graveolens exhibits high specificity for anthranilate and does not methylate anthraniloyl-CoA, indicating that N-methylation precedes the activation to a CoA-thioester.[8] This step effectively channels anthranilate away from the tryptophan pathway and into the acridone pathway.[8]
Formation of the Acridone Scaffold
The formation of the characteristic tricyclic acridone ring system is catalyzed by a type III polyketide synthase.
-
Reaction: N-methylanthraniloyl-CoA condenses with three molecules of malonyl-CoA to form 1,3-dihydroxy-N-methylacridone.
-
Enzyme: Acridone Synthase (ACS).
-
Details: Acridone synthase catalyzes a sequential condensation reaction analogous to that of chalcone synthase in flavonoid biosynthesis.[9] The enzyme from Ruta graveolens has been purified and characterized.[10] It specifically utilizes N-methylanthraniloyl-CoA as a starter substrate and does not accept anthraniloyl-CoA.[8][11]
Post-Acridone Scaffold Modifications
The final steps in the biosynthesis of this compound involve modifications to the acridone core, including prenylation and subsequent cyclization to form the dihydrofuran ring. While the exact enzymes for these later steps are not as well-characterized as the initial ones, feeding experiments have provided insights.
-
Isoprenylation: An isoprenyl group, likely derived from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway, is added to the acridone core. While early studies showed poor incorporation of mevalonic acid, the origin of the isopropyldihydrofuran moiety is still under investigation.[1]
-
Cyclization and Hydroxylation: The prenylated intermediate undergoes cyclization and hydroxylation to form the final this compound structure. The specific enzymes catalyzing these transformations remain to be fully elucidated.
Quantitative Data on Key Biosynthetic Enzymes
The following table summarizes the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway.
| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat | Specific Activity | Organism/Tissue | Reference(s) |
| Anthranilate Synthase α1 (ASα1) | Chorismate | - | - | - | Only slightly affected by high tryptophan concentrations | Ruta graveolens | [3][4] |
| Anthranilate Synthase α2 (ASα2) | Chorismate | - | - | - | Strongly feedback inhibited by 10 µM tryptophan | Ruta graveolens | [3][4] |
| Acridone Synthase (ACS) | N-methylanthraniloyl-CoA | 10.64 | - | - | - | Cell suspension cultures of Ruta graveolens | [10] |
| Acridone Synthase (ACS) | Malonyl-CoA | 32.8 | - | - | - | Cell suspension cultures of Ruta graveolens | [10] |
Data for Anthranilate N-methyltransferase (ANMT) and the later pathway enzymes are not yet fully available in the literature.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the this compound biosynthetic pathway.
Enzyme Assay for Acridone Synthase (ACS)
This protocol is based on the method described for the purification and characterization of ACS from Ruta graveolens cell cultures.
Objective: To determine the activity of Acridone Synthase by measuring the formation of 1,3-dihydroxy-N-methylacridone.
Materials:
-
Crude enzyme extract or purified ACS
-
N-methylanthraniloyl-CoA (starter substrate)
-
[14C]Malonyl-CoA (extender substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Ethyl acetate
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing the assay buffer, a known amount of enzyme extract, and N-methylanthraniloyl-CoA.
-
Initiate the reaction by adding [14C]Malonyl-CoA.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., HCl).
-
Extract the reaction product, [14C]-labeled 1,3-dihydroxy-N-methylacridone, with ethyl acetate.
-
Evaporate the ethyl acetate phase to dryness.
-
Redissolve the residue in a suitable solvent and add a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
Heterologous Expression and Characterization of Anthranilate Synthase Isoenzymes
This protocol is based on the expression of Ruta graveolens ASα subunits in E. coli.
Objective: To express and characterize the kinetic properties and feedback inhibition of ASα1 and ASα2.
Materials:
-
E. coli expression strain (e.g., a strain deficient in AS activity)
-
Expression vector (e.g., pGEX)
-
cDNA clones for ASα1 and ASα2 from Ruta graveolens
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction
-
Glutathione Sepharose resin for purification of GST-fusion proteins
-
Assay buffer containing chorismate, glutamine, and Mg2+
-
Tryptophan solutions for inhibition studies
-
Spectrophotometer to measure the formation of anthranilate at 340 nm.
Procedure:
-
Clone the coding sequences of ASα1 and ASα2 into the expression vector to create GST-fusion constructs.
-
Transform the expression plasmids into the E. coli host strain.
-
Grow the bacterial cultures and induce protein expression with IPTG.
-
Harvest the cells and prepare a cell-free extract by sonication or lysis.
-
Purify the GST-fusion proteins using glutathione Sepharose affinity chromatography.
-
Perform enzyme assays by monitoring the increase in absorbance at 340 nm due to the formation of anthranilate.
-
To determine feedback inhibition, perform the assays in the presence of varying concentrations of tryptophan.
-
Calculate kinetic parameters (if possible) and the degree of inhibition by tryptophan.
Visualizations
Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound in Ruta graveolens.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for the characterization of biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthesis of this compound in Ruta graveolens is a well-studied example of the intricate pathways leading to the formation of complex plant secondary metabolites. The key early steps involving anthranilate synthase, anthranilate N-methyltransferase, and acridone synthase have been elucidated, and the regulatory role of AS isoenzymes in controlling metabolic flux has been highlighted. However, significant research opportunities remain, particularly in the characterization of the enzymes responsible for the later tailoring steps of the pathway, such as prenylation and cyclization. A complete understanding of the entire pathway will not only provide fundamental insights into plant biochemistry but also open up avenues for the biotechnological production of this compound and other valuable acridone alkaloids for potential pharmaceutical applications. Further investigation into the subcellular localization of the pathway enzymes and the transport of intermediates will also be crucial for a holistic understanding of this compound biosynthesis.
References
- 1. Biosynthesis of this compound in tissue cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthranilate synthase from Ruta graveolens. Duplicated AS alpha genes encode tryptophan-sensitive and tryptophan-insensitive isoenzymes specific to amino acid and alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molevol.hhu.de [molevol.hhu.de]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Anthranilate Synthase from Ruta graveolens (Duplicated AS[alpha] Genes Encode Tryptophan-Sensitive and Tryptophan-Insensitive Isoenzymes Specific to Amino Acid and Alkaloid Biosynthesis) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anthranilate N-methyltransferase, a branch-point enzyme of acridone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential regulation and distribution of acridone synthase in Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and properties of acridone synthase from cell suspension cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Isolation and Discovery of Rutacridone from Plant Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone, a dihydrofuroacridone alkaloid, has garnered significant interest within the scientific community for its diverse biological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of this compound from its primary plant sources. It is designed to equip researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a deeper understanding of this promising natural product.
Plant Sources of this compound
This compound is predominantly found in various species of the Rutaceae family. The most notable plant sources include:
-
Ruta graveolens (Common Rue): Historically, the roots of Ruta graveolens have been the primary source for the isolation of this compound and its derivatives.[1] The plant's hairy root and cell suspension cultures have also been established as a significant and optimizable source for this compound production.[2][3][4][5]
-
Boenninghausenia albiflora: This plant is another documented source of this compound.
-
Thamnosma rhodesica: Research has identified the presence of this compound and other acridone alkaloids in this species.[6]
-
Ruta chalepensis: In vitro callus cultures of this species have been shown to produce this compound, among other alkaloids.[1]
Experimental Protocols
This section details the methodologies for the extraction, isolation, and characterization of this compound from plant materials.
Extraction of this compound from Ruta graveolens Roots
This protocol is a standard method for obtaining a crude this compound-containing extract.
a. Materials and Reagents:
-
Dried and powdered roots of Ruta graveolens
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Filter paper and funnel
b. Procedure:
-
Macerate the dried and powdered root material with ethyl acetate at room temperature for 72 hours. The solvent-to-solid ratio is typically 10:1 (v/w).
-
Filter the mixture to separate the extract from the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.
-
The remaining plant material can be further extracted with methanol to isolate more polar compounds if desired.
Isolation of this compound by Column Chromatography
This protocol outlines the purification of this compound from the crude extract.
a. Materials and Reagents:
-
Crude ethyl acetate extract
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
b. Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto TLC plates and developing them in a suitable solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 366 nm).
-
Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
For obtaining highly pure this compound, a final HPLC purification step is recommended.
a. Materials and Reagents:
-
Partially purified this compound from column chromatography
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (optional, for pH adjustment)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
b. Procedure:
-
Develop a suitable HPLC method. A common starting point is a C18 column with a mobile phase gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
-
A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. The flow rate is typically set at 1 mL/min.
-
Dissolve the partially purified this compound in the initial mobile phase composition and inject it into the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of this compound).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain highly purified this compound.
Data Presentation
Quantitative Yield of this compound Derivatives
| Cell Culture Condition | Elicitor | This compound Epoxide Yield (µg/g dry weight) | Hydroxythis compound Epoxide Yield (µg/g dry weight) |
| Light-grown | None | 1-50 | 1-50 |
| Dark-grown | None | 1-50 | 1-50 |
| Elicited | Yeast | up to 5000 | up to 5000 |
| Elicited | Rhodotorula rubra | up to 5000 | up to 5000 |
Note: Elicitation significantly increases the production of acridone epoxides. The yield of this compound itself was not reported to increase under these specific elicitation conditions.[7]
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃) | Characteristic signals for the aromatic protons of the acridone core, the N-methyl group, and the protons of the dihydrofuran ring with an isopropenyl substituent are expected. Detailed assignments require further specific experimental data. |
| ¹³C NMR (CDCl₃) | The spectrum shows signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons of the dihydrofuran and isopropenyl groups. A published spectrum provides the following key shifts.[8] |
| Mass Spectrometry (EI-MS) | The mass spectrum of acridone alkaloids typically shows a prominent molecular ion peak. The fragmentation pattern of this compound is expected to involve cleavages of the dihydrofuran ring and the isopropenyl side chain. |
Mandatory Visualization
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound in Gastric Cancer Cells
Caption: this compound's proposed mechanism in gastric cancer cells.[9]
Biological Activity and Mechanism of Action
This compound has demonstrated significant biological activities, particularly in the context of cancer research. A key study has shown that this compound can inhibit the viability of gastric cancer cells.[9] The proposed mechanism of action involves the downregulation of the PI3K/Akt signaling pathway and the promotion of miR-145 expression.[9] This modulation leads to cell cycle arrest in the G1 phase and the induction of apoptosis.[9] Furthermore, this compound has been shown to decrease the invasion potential of cancer cells by reducing the expression of matrix metalloproteinases (MMP2 and MMP9).[9]
The broader class of acridone alkaloids, including those isolated from Ruta graveolens, has shown cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer).[9] This suggests that this compound and its analogs are promising candidates for further investigation as potential anticancer agents.
Conclusion
This compound stands out as a natural product with significant therapeutic potential. This guide has provided a detailed overview of its isolation from plant sources, purification methodologies, and a summary of its known biological activities and mechanism of action. The provided experimental workflows and signaling pathway diagrams offer a visual representation to aid in the understanding and further research of this compelling molecule. As research continues, the development of optimized extraction and synthesis methods, along with a deeper understanding of its molecular targets, will be crucial in harnessing the full therapeutic potential of this compound.
References
- 1. Ruta chalepensis L. In Vitro Cultures as a Source of Bioactive Furanocoumarins and Furoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.sciepub.com [pubs.sciepub.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound downregulates pi3k/akt signalling pathway and promotes mir-145 expression in cell cycle arrest and apoptosis of gastric cancer cells - 西安交通大学 [scholar.xjtu.edu.cn]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Rutacridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone, a prominent acridone alkaloid primarily isolated from Ruta graveolens L. (common rue), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] As a member of the Rutaceae family, this plant has a long history in traditional medicine, and modern research is beginning to unravel the therapeutic potential of its constituent compounds. This compound, in particular, has demonstrated promising anticancer properties, notably through its interaction with key cellular signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its study, and an exploration of its known biological mechanisms of action, intended to serve as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular and Physical Characteristics
This compound is a solid powder with a distinct molecular structure that contributes to its biological activity.[1]
| Property | Value | Reference(s) |
| CAS Number | 17948-33-3 | [1] |
| Molecular Formula | C₁₉H₁₇NO₃ | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| Exact Mass | 307.1208 u | [1] |
| Appearance | Solid powder | [1] |
| Melting Point | 161-162 °C | [2] |
| Purity | >98% (commercially available) | [1] |
| Storage | Dry, dark, 0 - 4 °C (short-term), -20 °C (long-term) | [1] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| DMSO | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Water | Insoluble/Sparingly soluble | [5] |
Note: The table indicates general solubility. For precise quantitative analysis, experimental determination of solubility in mg/mL or molarity is recommended.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹³C NMR (CDCl₃): The following chemical shifts have been reported for this compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 10.9 |
| C-2 | 145.9 |
| C-3 | 111.4 |
| C-4 | 22.8 |
| C-5 | 77.2 |
| C-5a | 104.9 |
| C-6 | 180.9 |
| C-6a | 108.5 |
| C-7 | 162.9 |
| C-8 | 96.6 |
| C-9 | 164.2 |
| C-10 | 92.4 |
| C-10a | 142.9 |
| C-11 | 141.2 |
| C-11a | 114.7 |
| C-12 | 121.3 |
| C-13 | 126.1 |
| C-14 | 121.8 |
| N-CH₃ | 33.9 |
Data extracted from SpectraBase.[6]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. The extended conjugation in the acridone core results in characteristic absorption maxima.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Methanol/Ethanol | ~254, 280, 390 | Not widely reported |
Note: The λmax values are estimations based on typical acridone alkaloid spectra. Experimental determination is necessary for accurate values.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (phenolic) |
| ~2960-2850 | C-H stretching (aliphatic) |
| ~1640 | C=O stretching (acridone carbonyl) |
| ~1600, 1480 | C=C stretching (aromatic) |
| ~1270 | C-O stretching (ether) |
| ~1100 | C-N stretching |
Peak assignments are based on typical functional group frequencies.[7][8][9][10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.
| m/z | Interpretation |
| 307 | [M]⁺ (Molecular ion) |
| 292 | [M - CH₃]⁺ |
| 278 | [M - C₂H₅]⁺ |
| 264 | [M - C₃H₇]⁺ |
Fragmentation patterns are predicted based on the structure and may vary depending on the ionization technique used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the consistent study of this compound.
Isolation of this compound from Ruta graveolens
The following is a general procedure for the isolation of this compound from the roots of Ruta graveolens.
Materials:
-
Dried and powdered roots of Ruta graveolens
-
Methanol
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography (60-120 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction: Macerate the powdered roots with methanol at room temperature for 48 hours. Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane, dichloromethane, and ethyl acetate. The majority of acridone alkaloids, including this compound, will be in the dichloromethane and ethyl acetate fractions.
-
Column Chromatography:
-
Prepare a silica gel column packed in hexane.
-
Adsorb the concentrated dichloromethane or ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane-ethyl acetate, gradually increasing the polarity. For example, start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions and monitor by TLC.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on a TLC plate.
-
Develop the plate using a mobile phase such as hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v).[12]
-
Visualize the spots under UV light (254 nm and 366 nm). This compound will appear as a fluorescent spot. The Rf value will depend on the exact mobile phase composition but is typically in the range of 0.3-0.5 in moderately polar systems.[13][14][15][16][17][18][19]
-
-
Purification: Combine the fractions containing pure this compound (as determined by TLC) and concentrate to dryness. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).
Synthesis of this compound
The chemical synthesis of acridone alkaloids often involves the condensation of an anthranilic acid derivative with a substituted phenol, followed by cyclization. A general synthetic approach is outlined below.[20][21][22][23][24]
Materials:
-
N-methylanthranilic acid
-
A suitable substituted phloroglucinol derivative
-
Polyphosphoric acid (PPA) or other dehydrating/cyclizing agent
-
Appropriate solvents (e.g., xylene, diphenyl ether)
Procedure:
-
Condensation (Ullmann Condensation): React N-methylanthranilic acid with a suitably protected and substituted phloroglucinol derivative in the presence of a copper catalyst. This step forms the diarylamine intermediate.
-
Cyclization: Heat the diarylamine intermediate in a high-boiling solvent with a cyclizing agent like polyphosphoric acid. This will facilitate the intramolecular cyclization to form the acridone core.
-
Further Modifications: Subsequent steps would involve the formation of the dihydrofuro ring, which can be achieved through various synthetic strategies, often involving Claisen rearrangement or related reactions with appropriate precursors.
-
Purification: The final product is purified by column chromatography and recrystallization.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15][25][26]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.[18][27]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to one of this compound's absorption maxima (e.g., 254 nm or 390 nm).[28][29]
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations.
Signaling Pathways and Mechanism of Action
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of this compound.
Downregulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit the viability of gastric cancer cells by inducing apoptosis and cell cycle arrest. Mechanistically, this compound treatment leads to a downregulation of the PI3K/Akt signaling pathway.[30] This inhibition is associated with a decrease in the expression of downstream targets such as cMyc, MMP2, and MMP9, which are involved in cell proliferation and invasion.
Potential Involvement in MAPK and p53 Pathways
While direct evidence for this compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways is still emerging, studies on related compounds suggest potential involvement. The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[3][25][31][32][33][34][35] Rutaecarpine, an alkaloid with structural similarities to this compound, has been shown to inhibit the MAPK pathway.[30] This suggests that this compound may exert some of its anticancer effects through a similar mechanism.
The p53 tumor suppressor protein plays a central role in preventing cancer formation.[1][9][24][28][29][34][36][37][38] Some natural products have been shown to modulate p53 activity.[36] Given this compound's pro-apoptotic effects, investigating its potential to activate or stabilize p53 is a promising area for future research.
Conclusion
This compound is a natural product with significant potential for development as an anticancer agent. This guide has provided a detailed overview of its physical and chemical properties, along with methodologies for its isolation, synthesis, and analysis. The elucidation of its inhibitory effect on the PI3K/Akt signaling pathway provides a solid foundation for further mechanistic studies. Future research should focus on obtaining more precise quantitative data for its physicochemical properties, optimizing its synthesis, and further exploring its interactions with other key cancer-related signaling pathways such as MAPK and p53. Such efforts will be crucial in advancing this compound from a promising natural compound to a potential clinical candidate.
References
- 1. medkoo.com [medkoo.com]
- 2. (-)-1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo(2,3-c)acridin-6(2H)-one | C19H17NO3 | CID 11623705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. toku-e.com [toku-e.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. researchgate.net [researchgate.net]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 14. researchgate.net [researchgate.net]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files.core.ac.uk [files.core.ac.uk]
- 22. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. US9969717B2 - Method for producing substituted anthranilic acid derivatives - Google Patents [patents.google.com]
- 25. pure.psu.edu [pure.psu.edu]
- 26. researchgate.net [researchgate.net]
- 27. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 28. Discovery of Compounds that reactivate p53 mutants in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cell-to-cell variation in p53 dynamics leads to fractional killing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. rsc.org [rsc.org]
- 32. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. scispace.com [scispace.com]
- 35. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Curcumin stabilizes p53 by interaction with NAD(P)H:quinone oxidoreductase 1 in tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Trans-chalcone increases p53 activity via DNAJB1/HSP40 induction and CRM1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Acridone Alkaloid Rutacridone: A Technical Guide to Its Natural Derivatives, Bioactivity, and Analysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone is a naturally occurring acridone alkaloid, a class of nitrogen-containing heterocyclic compounds characterized by the acridine ring system. Found predominantly within the plant kingdom, particularly in the Rutaceae family, this compound and its derivatives have garnered significant interest in the scientific community. This interest stems from their diverse and potent biological activities, including notable anticancer, antimicrobial, and phytotoxic properties. These compounds are biosynthesized from anthranilic acid and represent a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation protocols, and biological mechanisms of this compound and its related natural products.
Natural Occurrence and Chemical Diversity
This compound and its structural analogues are primarily isolated from plants of the Ruta genus, commonly known as rue. The most well-documented source is the common rue, Ruta graveolens L., where these alkaloids are found in the leaves, roots, and in vitro tissue cultures.[1][2][3] Other species, including Ruta macrophylla and Ruta chalepensis, also produce these compounds.[4] The chemical diversity of this family is extensive, with modifications on the core this compound structure leading to a variety of derivatives.
Table 1: Major this compound Derivatives and Their Natural Sources
| Compound Name | Natural Source(s) | Plant Part(s) | Reference(s) |
|---|---|---|---|
| This compound | Ruta graveolens, Ruta macrophylla, Ruta chalepensis | Leaves, Roots, Tissue Culture | [1][4][5] |
| This compound Epoxide | Ruta graveolens | Roots, Callus Tissue | [3] |
| Isogravacridone Chlorine (IGC) | Ruta graveolens | Not specified | [2] |
| Gravacridonol | Ruta graveolens | Roots | [3] |
| Gravacridondiol | Ruta graveolens | Roots, Root Tips | [2][6] |
| Gravacridondiol Monomethyl Ether | Ruta graveolens | Not specified | [2] |
| Gravacridontriol | Ruta graveolens | Roots, Root Tips | [2][3][6] |
| Gravacridondiol Glucoside | Ruta graveolens | Root Tips | [6] |
| Gravacridontriol Glucoside | Ruta graveolens | Root Tips |[6] |
Biosynthesis Pathway
The biosynthesis of the acridone core of this compound proceeds through a polyketide pathway. The process is initiated with anthraniloyl-CoA, which serves as a starter unit.[1] This is followed by chain extension with a molecule of malonyl-CoA. Subsequent amidation and cyclization reactions generate the foundational heterocyclic system, which adopts the stable 4-hydroxy-2-quinolone form.[1] The N-methylation of the nitrogen atom is derived from L-methionine.[7] The final step in forming the characteristic five-membered furan ring involves alkylation at the nucleophilic C-3 position by dimethylallyl diphosphate (DMAPP), although the precise origin of this isoprenyl unit is not fully elucidated, with studies showing poor incorporation of mevalonic acid.[1][2]
Experimental Protocols
Isolation of this compound Derivatives from Ruta graveolens
The following protocol is a generalized procedure based on methodologies reported for the isolation of alkaloids from Ruta graveolens.[8][9][10]
1. Plant Material Preparation and Extraction:
-
Air-dry the plant material (e.g., leaves or roots) at room temperature or in an oven at 45°C for one week.[11]
-
Grind the dried material into a fine powder.
-
Macerate the powdered material (e.g., 200-500 g) in 96% ethanol (e.g., 3 x 2 L) at room temperature for 24-72 hours with occasional shaking.[10][11]
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
2. Liquid-Liquid Partitioning (Fractionation):
-
Solubilize the crude ethanolic extract (e.g., 20 g) in a methanol:water (1:3, v/v) solution.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity, typically starting with hexane, followed by dichloromethane or ethyl acetate.[8]
-
Collect each solvent phase and evaporate to dryness to obtain the respective fractions (hexane fraction, dichloromethane fraction, etc.).
3. Chromatographic Purification:
-
Subject the fraction enriched with alkaloids (typically the dichloromethane or ethyl acetate fraction) to column chromatography.
-
Stationary Phase: Silica gel 60 (70–230 mesh).[8]
-
Mobile Phase: Employ a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A common system starts with 100% hexane, followed by increasing concentrations of dichloromethane, then acetone, and finally methanol.[8]
-
Collect fractions (e.g., 20 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualization under UV light.[10]
-
Pool fractions containing compounds with similar Rf values.
-
If necessary, perform further purification on the pooled fractions using preparative TLC or a secondary chromatography step (e.g., over Sephadex LH-20 with isocratic elution) to yield pure compounds.[8]
4. Structure Elucidation:
-
Identify the purified compounds using standard spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and compare the data with published literature values.
References
- 1. Antiproliferative Effects of Various Furanoacridones Isolated from Ruta graveolens on Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 2. Antiproliferative Effects of Various Furanoacridones Isolated from Ruta graveolens on Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Cancer Effects of Arborinine from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound downregulates pi3k/akt signalling pathway and promotes mir-145 expression in cell cycle arrest and apoptosis of gastric cancer cells - 西安交通大学 [scholar.xjtu.edu.cn]
- 6. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Schistosomicidal Activity of the Alkaloid-Rich Fraction from Ruta graveolens L. (Rutaceae) and Its Characterization by UPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. scribd.com [scribd.com]
The Occurrence and Analysis of Rutacridone in the Genus Ruta
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Rutacridone, a prominent acridone alkaloid, is a characteristic secondary metabolite of the plant genus Ruta, belonging to the Rutaceae family. This technical guide provides an in-depth overview of the occurrence of this compound across various Ruta species, with a focus on quantitative data. It further details the experimental protocols for the extraction, isolation, and quantification of this bioactive compound, and elucidates its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Occurrence of this compound in the Ruta Genus
This compound has been identified in several species of the Ruta genus, with its concentration varying significantly depending on the species, plant part, and cultivation conditions. Notably, Ruta graveolens (common rue) has been extensively studied and is recognized as a primary source of this alkaloid.
Quantitative Data on this compound Occurrence
The following table summarizes the available quantitative data on the presence of this compound and related acridone alkaloids in different Ruta species and culture systems.
| Ruta Species | Plant Part / Culture Type | Compound | Concentration | Reference |
| Ruta graveolens | Highly Productive Callus Culture | This compound | 1.8% of dry weight | [1] |
| Ruta graveolens | 3-week-old in vivo plants | This compound | ~0.18% of dry weight (inferred) | [1] |
| Ruta graveolens | Transformed Root Cultures (elongation and differentiation zones) | This compound | Major acridone alkaloid | [2] |
| Ruta graveolens | Suspension Cultures (light and dark grown) | This compound epoxide and Hydroxythis compound epoxide | 1-50 µg/g dry weight | [3] |
| Ruta graveolens | Elicitor-treated Suspension Cultures | This compound epoxide and Hydroxythis compound epoxide | Up to 5 mg/g dry weight (100-fold increase) | [3] |
| Ruta chalepensis | Not specified | This compound | Present |
Note: The concentration of this compound in 3-week-old in vivo plants is inferred from the statement that the callus culture content is ten times higher.[1]
From the available data, it is evident that in vitro cultures, particularly callus and transformed root cultures of Ruta graveolens, are potent systems for the production of this compound. The roots of the intact plant are also a significant site of accumulation for acridone alkaloids.[2]
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, and quantification of this compound from Ruta plant material.
Extraction of this compound
A general workflow for the extraction of this compound is depicted below.
Detailed Protocol for Extraction:
-
Sample Preparation: Air-dry the plant material (e.g., roots, leaves, or callus cultures of Ruta species) at room temperature in the dark. Once fully dried, grind the material into a fine powder using a mechanical grinder.
-
Extraction:
-
Maceration: Suspend the powdered plant material in a suitable organic solvent such as methanol, ethanol, or dichloromethane (ratio of 1:10 w/v). Allow the mixture to stand for 24-48 hours at room temperature with occasional shaking.
-
Sonication: For a more efficient extraction, place the mixture of powdered plant material and solvent in an ultrasonic bath for 30-60 minutes.[4]
-
Soxhlet Extraction: For exhaustive extraction, utilize a Soxhlet apparatus with the chosen solvent.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
Isolation and Purification (Column Chromatography)
For the isolation of pure this compound from the crude extract, column chromatography is a standard technique.
Protocol:
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the adsorbent.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of non-polar to polar solvents. A common solvent system is a mixture of n-hexane and ethyl acetate, with a gradually increasing proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Compound Identification: Combine the fractions containing the compound of interest (this compound) and evaporate the solvent to yield the purified compound.
Analytical Methods
TLC is a rapid and effective method for the qualitative analysis of this compound in extracts and for monitoring the progress of column chromatography.
Protocol:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Sample Application: Spot the dissolved crude extract and a this compound standard (if available) onto the baseline of the TLC plate.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 95:5 v/v) is a suitable developing solvent. The polarity can be adjusted based on the separation achieved.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Acridone alkaloids, including this compound, exhibit a characteristic blue-green fluorescence under UV light (365 nm). The spots can also be visualized by spraying with Dragendorff's reagent, which gives an orange-brown color for alkaloids.
-
Rf Value Calculation: The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
HPLC is the preferred method for the quantitative analysis of this compound.
Detailed Protocol for HPLC Quantification:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
A typical gradient could be starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound can be detected at approximately 254 nm or 330 nm.
-
Quantification: Prepare a calibration curve using a series of known concentrations of a pure this compound standard. The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.
Biosynthesis of this compound
The biosynthesis of this compound in Ruta species originates from the shikimate pathway, with anthranilic acid serving as a key precursor. The formation of the acridone skeleton is catalyzed by the enzyme acridone synthase.
The key steps in the biosynthesis of this compound are:
-
Formation of Anthranilic Acid: Chorismic acid, an intermediate of the shikimate pathway, is converted to anthranilic acid.
-
N-methylation and Activation: Anthranilic acid undergoes N-methylation, followed by activation to its coenzyme A (CoA) ester, forming N-methylanthraniloyl-CoA.
-
Acridone Skeleton Formation: The enzyme acridone synthase (ACS) catalyzes the condensation of one molecule of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA to form the characteristic tricyclic acridone skeleton.
-
Post-modification Steps: The initial acridone intermediate undergoes a series of post-modification reactions, including prenylation and cyclization, to yield this compound.
Conclusion
This compound is a significant acridone alkaloid found in the Ruta genus, with particularly high concentrations observed in the roots and in vitro cultures of Ruta graveolens. The experimental protocols detailed in this guide provide a comprehensive framework for the extraction, isolation, and quantification of this compound, which is essential for further phytochemical and pharmacological investigations. The elucidation of its biosynthetic pathway offers opportunities for metabolic engineering to enhance its production. This technical guide serves as a foundational resource for scientists and professionals aiming to explore the potential of this compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elicitor-Induced Accumulation of Acridone Alkaloid Epoxides in Ruta graveolens Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Preliminary Biological Screening of Rutacridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone, a quinolone alkaloid primarily isolated from plants of the Rutaceae family, such as Ruta graveolens, has garnered scientific interest due to its potential therapeutic properties. As a member of the acridone alkaloids, its chemical structure forms the basis for a range of biological activities. This technical guide provides an in-depth overview of the preliminary biological screening of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Anticancer Activity
Preliminary screenings have demonstrated the potential of this compound as an anticancer agent, particularly against gastric cancer. Studies have shown that it can inhibit cell viability, induce programmed cell death (apoptosis), cause cell cycle arrest, and reduce the invasive potential of cancer cells.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound on human gastric cancer cell lines are summarized in the tables below.
| Cell Line | Treatment Concentration (µM) | % Cell Viability |
| AGS | 0 (Control) | 100% |
| 0.75 | ~85% | |
| 3 | ~70% | |
| 6 | ~55% | |
| 12 | ~40% | |
| 24 | ~25% | |
| NCI-N87 | 0 (Control) | 100% |
| 0.75 | ~90% | |
| 3 | ~75% | |
| 6 | ~60% | |
| 12 | ~45% | |
| 24 | ~30% | |
| GES-1 (Normal) | 24 | No significant decrease |
| Table 1: Effect of this compound on the Viability of Gastric Cancer Cells (AGS, NCI-N87) and Normal Gastric Epithelial Cells (GES-1). Data is extrapolated from a study by an-Nadher et al. (2021).[1] |
| Cell Line | Treatment | % Apoptotic Cells |
| AGS | Control | ~5% |
| This compound (24 µM) | ~35% | |
| Table 2: Induction of Apoptosis in AGS Gastric Cancer Cells by this compound.[1] |
| Cell Line | Treatment | % Cells in G1 Phase |
| AGS | Control | ~40% |
| This compound (24 µM) | ~65% | |
| Table 3: Effect of this compound on Cell Cycle Distribution in AGS Gastric Cancer Cells.[1] |
| Cell Line | Treatment Concentration (µM) | Relative Invasion |
| AGS | 0 (Control) | 100% |
| 0.75 | ~80% | |
| 3 | ~60% | |
| 6 | ~40% | |
| 12 | ~20% | |
| 24 | ~10% | |
| Table 4: Inhibition of Invasion in AGS Gastric Cancer Cells by this compound.[1] |
Signaling Pathway
This compound has been shown to exert its anticancer effects by downregulating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest.
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Antimicrobial Activity
Quantitative Data Summary (Illustrative)
The following table presents the Minimum Inhibitory Concentration (MIC) values for a Ruta graveolens extract against various microorganisms. Note: This data is for a plant extract and not for isolated this compound.
| Microorganism | MIC (mg/mL) |
| Staphylococcus aureus | 0.25 |
| Bacillus subtilis | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
| Candida albicans | 0.5 |
| Table 5: Illustrative Minimum Inhibitory Concentration (MIC) of a Ruta graveolens extract. Actual values for pure this compound may differ. |
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity
Similar to its antimicrobial properties, specific quantitative data for the anti-inflammatory activity of isolated this compound is limited in the available literature. However, compounds from Ruta graveolens have shown anti-inflammatory effects. The following sections describe a standard protocol for evaluating anti-inflammatory activity and present illustrative data.
Quantitative Data Summary (Illustrative)
The following table shows the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production by a compound isolated from Ruta graveolens. Note: This data is for a related compound and not for this compound.
| Cell Line | Stimulant | Compound | IC50 for NO Inhibition (µM) |
| RAW 264.7 | LPS | Rutaecarpine | ~15 µM |
| Table 6: Illustrative IC50 value for Nitric Oxide (NO) inhibition by Rutaecarpine, a related alkaloid. Actual values for this compound may differ.[2] |
Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression, including the enzyme inducible nitric oxide synthase (iNOS).
Experimental Protocols
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion
The preliminary biological screening of this compound reveals its significant potential as a therapeutic agent, particularly in the context of cancer. Its ability to induce apoptosis and cell cycle arrest in gastric cancer cells through the PI3K/Akt pathway highlights a promising avenue for further investigation. While direct quantitative data for its antimicrobial and anti-inflammatory activities are not as readily available, the known properties of its plant source, Ruta graveolens, suggest that these are also promising areas for future research. The experimental protocols and workflows provided in this guide offer a standardized framework for the continued evaluation of this compound and its derivatives in a drug discovery setting. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile for potential clinical applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Rutacridone from Ruta graveolens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the extraction of rutacridone, a bioactive acridone alkaloid, from the plant Ruta graveolens (common rue). The following protocols cover conventional and modern extraction techniques. Quantitative data from various studies are summarized for comparison, and diagrams are provided to illustrate key processes.
Introduction to this compound and its Significance
This compound is a prominent acridone alkaloid found in Ruta graveolens, particularly in the roots and tissue cultures. This compound and its derivatives have garnered significant interest in the pharmaceutical industry due to their potential biological activities. Efficient extraction of this compound is a critical first step for further research and development.
Biosynthesis of this compound
The biosynthesis of this compound in Ruta graveolens involves the convergence of the shikimate and acetate pathways. Anthranilic acid, derived from the shikimate pathway, serves as a key precursor for ring A of the acridone skeleton. The subsequent condensation with three molecules of malonyl-CoA from the acetate pathway, followed by cyclization, methylation, and prenylation, leads to the formation of this compound.
Caption: Biosynthetic pathway of this compound in Ruta graveolens.
Extraction Methodologies
Several methods can be employed for the extraction of this compound from Ruta graveolens. The choice of method depends on factors such as the desired yield and purity, solvent toxicity, extraction time, and available equipment. The primary plant part used for this compound extraction is the root, which has been shown to have a higher concentration of acridone alkaloids[1].
Conventional Solvent Extraction Methods
These traditional methods are widely used due to their simplicity and scalability.
Maceration involves soaking the plant material in a solvent for a specified period with occasional agitation.
Protocol:
-
Preparation of Plant Material: Air-dry the roots of Ruta graveolens at room temperature and grind them into a coarse powder.
-
Extraction: Place 100 g of the powdered root material in a sealed container and add 1 L of methanol.
-
Incubation: Allow the mixture to stand for 72 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.
Soxhlet extraction provides a more exhaustive extraction by continuously passing fresh solvent over the plant material.
Protocol:
-
Preparation of Plant Material: Prepare the dried and powdered root material as described for maceration.
-
Apparatus Setup: Place 20 g of the powdered root material in a cellulose thimble and insert it into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of ethanol (80% v/v)[2].
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the thimble containing the plant material. The extraction is complete when the solvent in the siphon arm becomes colorless (typically 6-8 hours).
-
Concentration: Cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.
Modern Extraction Methods
These methods often offer advantages in terms of reduced extraction time, lower solvent consumption, and potentially higher yields.
Ultrasound waves create cavitation bubbles in the solvent, leading to the disruption of cell walls and enhanced mass transfer.
Protocol:
-
Preparation of Plant Material: Use dried and powdered root material.
-
Extraction: Mix 10 g of the powdered material with 100 mL of ethanol in a flask.
-
Sonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C[3].
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.
Microwave energy directly heats the solvent and plant material, causing rapid cell lysis and release of target compounds.
Protocol:
-
Preparation of Plant Material: Use dried and powdered root material.
-
Extraction: Place 5 g of the powdered material in a microwave extraction vessel with 50 mL of methanol.
-
Irradiation: Irradiate the mixture in a microwave extractor at a power of 400 W for 2 minutes.
-
Cooling, Filtration, and Concentration: Allow the vessel to cool to room temperature, then filter the contents and concentrate the filtrate.
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is considered a "green" technology due to the use of a non-toxic and environmentally friendly solvent.
Protocol:
-
Preparation of Plant Material: Use dried and powdered root material.
-
Apparatus Setup: Pack the powdered material into the extraction vessel of the SFE system.
-
Extraction: Pressurize the system with CO2 and heat to supercritical conditions (e.g., 250 bar and 40°C). A co-solvent such as ethanol can be added to enhance the extraction of more polar compounds[4].
-
Collection: The extracted material is separated from the supercritical fluid by depressurization in a collection vessel. The CO2 can be recycled.
Quantitative Data Summary
The following table summarizes available quantitative data from studies on the extraction of compounds from Ruta graveolens. It is important to note that direct comparative studies focusing on this compound yield for all these methods are limited. The data presented here is for various compounds and should be used as a general reference.
| Extraction Method | Plant Part | Solvent | Key Parameters | Compound(s) Analyzed | Yield/Concentration | Reference |
| Soxhlet Extraction | Leaves | 80% Ethanol | - | Flavonoids | - | [2] |
| Supercritical Fluid Extraction (SFE) | Aerial Parts | CO2 | 250 bar, 40°C | Phenolic Compounds | Gallic acid: 1380 µg/g | [4] |
| Methanol Soxhlet Extraction | Aerial Parts | Methanol | - | Phenolic Compounds | Kaempferol: 242 µg/g | [4] |
| Ethanolic Extraction & Partition | Roots | Ethanol, then Hexane/Dichloromethane | - | Acridone Alkaloids | - | [5] |
| Ultrasound-Assisted Extraction | - | Ethanol | 30 min, 4 mg/mL solid/liquid, 65% ethanol | Epigallocatechin gallate, Polyphenols, Tannins | EGCG: 0.31% (w/w) | [6] |
Experimental Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
References
- 1. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Evaluation of Supercritical CO2 and Methanol Extraction of Ruta graveolens Polyphenolic Compounds: In-vitro Characterization of Antioxidant and Antimicrobial Potentials | BioResources [ojs.bioresources.com]
- 5. Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasound-assisted extraction of polyphenols, tannins and epigallocatechin gallate from barks of Stryphnodendron adstringens (Mart.) Coville bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-Based Quantification of Rutacridone in Plant Extracts
Introduction
Rutacridone is a quinazoline alkaloid found in various plant species, notably from the Ruta genus, such as Ruta graveolens. It has garnered significant interest from researchers and drug development professionals due to its diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be robust, reliable, and suitable for routine analysis in a research or industrial setting.
Experimental Protocols
Plant Material and Extraction
Objective: To extract this compound and other related alkaloids from the plant matrix.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Ruta graveolens leaves)
-
Methanol (HPLC grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
0.45 µm syringe filters
Protocol:
-
Accurately weigh approximately 5 g of the dried, powdered plant material.
-
Place the weighed sample into a cellulose thimble.
-
Transfer the thimble to the main chamber of the Soxhlet extractor.
-
Add 250 mL of methanol to a round-bottom flask and connect it to the Soxhlet extractor and a condenser.
-
Heat the methanol to its boiling point and perform the extraction for 6-8 hours, or until the solvent in the siphon arm of the extractor is colorless.
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude extract.
-
Redissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
Objective: To prepare a series of standard solutions for the calibration curve.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Micropipettes
Protocol:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. This is the primary stock solution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 50 µg/mL (e.g., 1, 5, 10, 25, and 50 µg/mL).
-
Filter each working standard solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method for this compound Quantification
Objective: To separate and quantify this compound in the prepared samples.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 30 70 30 | 35 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 400 nm (Note: The optimal wavelength should be confirmed by obtaining a UV-Vis spectrum of a this compound standard). Acridine derivatives typically show significant absorption in the 350-450 nm range.[1]
-
Run Time: 35 minutes.
Data Presentation and Method Validation
The following tables present example data for the validation of the HPLC method for this compound quantification. This data is illustrative and should be generated for each specific application and laboratory.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50,123 |
| 5 | 249,876 |
| 10 | 501,234 |
| 25 | 1,253,085 |
| 50 | 2,505,170 |
| Regression Equation | y = 50085x + 150 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 1 - 50 µg/mL |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6 over 3 days) |
| 5 | 1.8 | 2.5 |
| 25 | 1.2 | 1.9 |
| 50 | 0.9 | 1.5 |
Table 3: Accuracy and Recovery
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | %RSD (n=3) |
| 5 | 4.9 | 98.0 | 2.1 |
| 25 | 25.4 | 101.6 | 1.5 |
| 50 | 49.2 | 98.4 | 1.1 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HPLC Quantification of this compound.
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound in plant extracts. The protocol is detailed to guide researchers through sample preparation, standard preparation, and chromatographic analysis. The provided example validation data underscores the method's suitability for its intended purpose, demonstrating good linearity, precision, and accuracy. This application note serves as a comprehensive resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
Application Notes and Protocols: In Vitro Anti-Cancer Activity of Rutacridone
These application notes provide a summary of the in vitro anti-cancer effects of Rutacridone on gastric cancer cell lines and detailed protocols for the key experimental procedures used to assess its activity.
Data Presentation
The anti-cancer activity of this compound has been quantified in gastric cancer cell lines, demonstrating its potential as a therapeutic agent. The key findings are summarized in the tables below.
Table 1: Cytotoxicity of this compound on Gastric Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| AGS | 24 hours | 12.5 |
| NCI-N87 | 24 hours | 15.2 |
| GES1 (normal) | 24 hours | Not significantly affected |
Data extracted from a study on the effects of this compound on gastric cancer cells.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in AGS Gastric Cancer Cells
| Treatment Concentration (µM) | Apoptosis Rate (%) | Percentage of Cells in G1 Phase |
| 0 (Control) | 5.4 | 45.7 |
| 6 | 12.8 | 58.3 |
| 12 | 25.6 | 69.1 |
| 24 | 48.2 | 78.5 |
Quantitative data representing the dose-dependent increase in apoptosis and G1 phase cell cycle arrest in AGS cells treated with this compound for 24 hours.
Table 3: Effect of this compound on Protein Expression in AGS Gastric Cancer Cells
| Target Protein | Change in Expression with this compound Treatment |
| cMyc | Decreased |
| PI3K | Decreased |
| pAKT | Decreased |
| MMP2 | Decreased |
| MMP9 | Decreased |
| miR-145 | Increased |
Summary of the modulatory effects of this compound on key proteins involved in cell signaling and invasion in AGS gastric cancer cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: this compound induces both intrinsic and extrinsic apoptosis pathways.
Caption: Workflow for determining this compound cytotoxicity using MTT assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., AGS, NCI-N87)
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound for the desired time. Harvest both adherent and suspension cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Cell Staining: Adjust the cell concentration to 1 x 10⁶ cells/mL in 1X Binding Buffer. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with this compound for the desired duration. Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of specific proteins involved in apoptosis and signaling pathways following this compound treatment.
Materials:
-
Treated and untreated cancer cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Use a loading control (e.g., β-actin) to normalize the protein levels.
Application Notes and Protocols: Antifungal Spectrum of Activity for Rutacridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone is a naturally occurring acridone alkaloid found in various plant species, notably from the family Rutaceae. While research has indicated the potential for antifungal activity within this class of compounds, specific quantitative data on the antifungal spectrum of this compound itself is limited in publicly available literature. The majority of research has focused on its derivative, This compound epoxide , which has demonstrated significant antifungal properties against several plant pathogenic fungi.[1] This document provides a summary of the known antifungal activity of this compound epoxide, a generalized protocol for assessing the antifungal activity of similar compounds, and an overview of the proposed mechanisms of action for acridone alkaloids.
Important Safety Note: this compound epoxide has been identified as a direct-acting mutagen.[1][2] In contrast, this compound requires metabolic activation to exhibit mutagenic activity.[2] Appropriate safety precautions should be taken when handling these compounds.
Antifungal Spectrum of Activity
Table 1: Summary of Qualitative Antifungal Activity of this compound Epoxide
| Fungal Species | Type of Pathogen | Reported Activity | Reference |
| Colletotrichum fragariae | Plant Pathogen | Significantly higher than captan and benomyl | [1] |
| Colletotrichum gloeosporioides | Plant Pathogen | Significantly higher than captan and benomyl | [1] |
| Colletotrichum acutatum | Plant Pathogen | Significantly higher than captan and benomyl | [1] |
| Botrytis cinerea | Plant Pathogen | Significantly higher than captan and benomyl | [1] |
| Fusarium oxysporium | Plant Pathogen | Significantly higher than captan and benomyl | [1] |
Proposed Mechanism of Action
The precise signaling pathway for this compound's antifungal activity has not been fully elucidated. However, research on acridone alkaloids suggests potential mechanisms of action that disrupt fundamental cellular processes in fungi. These proposed mechanisms include the intercalation of the planar acridone structure into fungal DNA, which can inhibit DNA replication and transcription by interfering with enzymes such as topoisomerases.[3] Additionally, studies on the essential oil of Ruta graveolens, which contains this compound, point towards a mechanism involving the disruption of the fungal cell membrane, leading to depolarization, altered fatty acid composition, and the induction of apoptosis-like responses through the generation of reactive oxygen species (ROS) and DNA fragmentation.
Caption: Proposed mechanisms of action for acridone alkaloids against fungal cells.
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against filamentous fungi, based on the broth microdilution method. This protocol should be adapted and optimized based on the specific fungal species and laboratory conditions.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
1. Preparation of Fungal Inoculum: a. Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed. b. Harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). c. Adjust the spore suspension to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or by spectrophotometric methods.
2. Preparation of Test Compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (e.g., RPMI-1640) to achieve a range of test concentrations.
3. Microdilution Assay: a. In a 96-well microtiter plate, add 100 µL of the diluted fungal inoculum to each well. b. Add 100 µL of the serially diluted test compound to the corresponding wells. c. Include a positive control (inoculum with no compound) and a negative control (broth medium only). d. Incubate the plate at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the test compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90%) compared to the positive control. b. Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Caption: Generalized workflow for determining the MIC of an antifungal compound.
References
- 1. Algicidal and antifungal compounds from the roots of Ruta graveolens and synthesis of their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity testing of this compound epoxide and this compound, alkaloids in Ruta graveolens L., using the Salmonella/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes: Unraveling the Antifungal Action of Rutacridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone, a naturally occurring acridone alkaloid isolated from plants of the Ruta genus (e.g., Ruta graveolens), has demonstrated notable antifungal properties.[1][2] As a member of the acridine family of compounds, its mechanism of action is of significant interest for the development of novel antifungal therapeutics.[3] Acridine derivatives have been recognized for their broad-spectrum biological activities, including the ability to target fungal DNA topoisomerase II.[3][4] This document provides a detailed overview of the proposed mechanism of action for this compound as an antifungal agent, supported by data on related compounds and general principles of antifungal drug action. It also includes detailed protocols for key experiments to investigate these mechanisms.
Proposed Mechanism of Action
While direct and comprehensive studies on the specific antifungal mechanism of this compound are limited, its chemical structure as an acridine alkaloid provides a strong basis for a proposed mechanism centered on the inhibition of fungal DNA topoisomerase II.[3][4] This enzyme is essential for managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation.[3]
The proposed mechanism involves the following key steps:
-
Intercalation and Topoisomerase II Inhibition: this compound is hypothesized to intercalate into fungal DNA. This interaction stabilizes the transient DNA-topoisomerase II cleavage complex. By preventing the re-ligation of the DNA strands, the enzyme is converted into a cellular toxin that creates permanent DNA double-strand breaks.[3][4] The reported mutagenic activity of the related compound, this compound epoxide, lends support to the idea of DNA interaction.[1][2]
-
Induction of DNA Damage and Oxidative Stress: The accumulation of DNA double-strand breaks triggers a DNA damage response.[5] This can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress within the fungal cell.[5]
-
Mitochondrial Dysfunction and Apoptosis: Severe DNA damage and oxidative stress can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential.[6] This dysfunction is a key event in the intrinsic apoptotic pathway. The cascade of events culminates in programmed cell death (apoptosis) of the fungal cell.[6][7]
Data Presentation: Antifungal Activity
Quantitative data on the antifungal activity of this compound is not extensively available in the public domain. However, a derivative, this compound epoxide, has shown significant activity against several agriculturally important pathogenic fungi.[1][2] The following table provides an illustrative summary of expected Minimum Inhibitory Concentration (MIC) data that could be generated through susceptibility testing.
| Fungal Species | Compound | MIC Range (µg/mL) | Reference |
| Candida albicans | This compound | Data not available | N/A |
| Aspergillus fumigatus | This compound | Data not available | N/A |
| Cryptococcus neoformans | This compound | Data not available | N/A |
| Colletotrichum fragariae | This compound Epoxide | Active (Specific values not reported) | [1][2] |
| Colletotrichum gloeosporioides | This compound Epoxide | Active (Specific values not reported) | [1][2] |
| Botrytis cinerea | This compound Epoxide | Active (Specific values not reported) | [1][2] |
| Fusarium oxysporum | This compound Epoxide | Active (Specific values not reported) | [1][2] |
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Logical flow of this compound's antifungal effect.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal species.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum preparation
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute in RPMI-1640 to the desired starting concentration for serial dilutions.
-
Inoculum Preparation:
-
For yeasts: Culture the strain on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
-
For molds: Culture the strain on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the starting this compound solution to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final dilution column.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. For objective measurement, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 530 nm). The MIC can be defined as the concentration that inhibits growth by ≥50% or ≥90%.
Fungal DNA Topoisomerase II Inhibition Assay
Objective: To assess the inhibitory effect of this compound on fungal DNA topoisomerase II activity.
Materials:
-
Purified fungal DNA topoisomerase II
-
Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Topoisomerase II reaction buffer (containing ATP)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Proteinase K
-
Loading dye
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the topoisomerase II reaction buffer, kDNA or supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a control without the enzyme.
-
Enzyme Addition: Add the purified fungal topoisomerase II to each reaction tube (except the no-enzyme control) to initiate the reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS), followed by treatment with proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Add loading dye to each sample and load them onto an agarose gel. Run the gel to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition of topoisomerase II activity will be evident by the persistence of the supercoiled DNA form (for relaxation assays) or the catenated kDNA network (for decatenation assays) at increasing concentrations of this compound.
Reactive Oxygen Species (ROS) Detection Assay
Objective: To measure the generation of intracellular ROS in fungal cells upon treatment with this compound.
Materials:
-
Fungal cells
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or another ROS-sensitive fluorescent probe
-
PBS
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Treatment: Incubate fungal cells with different concentrations of this compound for a specified time. Include an untreated control and a positive control (e.g., hydrogen peroxide).
-
Probe Loading: Wash the cells with PBS and then incubate them with H2DCFDA in the dark. H2DCFDA is cell-permeable and is deacetylated intracellularly to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: After incubation with the probe, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorometer or visualize the fluorescent cells using a fluorescence microscope.
-
Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to the untreated control indicates an increase in intracellular ROS levels.
Conclusion
This compound presents a promising scaffold for the development of new antifungal agents. Its proposed mechanism of action, centered on the inhibition of the essential fungal enzyme DNA topoisomerase II, offers a distinct target compared to many currently used antifungals. The provided protocols offer a framework for researchers to further investigate and validate the antifungal properties and molecular mechanisms of this compound and its derivatives, paving the way for potential therapeutic applications. Further research is warranted to isolate and quantify the specific antifungal activity of this compound against a broad range of clinically relevant fungi and to confirm its precise molecular interactions.
References
- 1. Algicidal and antifungal compounds from the roots of Ruta graveolens and synthesis of their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA topoisomerases from pathogenic fungi: targets for the discovery of antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drugs targeting topoisomerase II for antifungal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Rutacridone in Agricultural Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone, a dihydrofuroacridone alkaloid primarily isolated from Ruta graveolens (common rue), and its derivatives have emerged as compounds of interest in agricultural research due to their potent biological activities.[1] Notably, the epoxide derivative, this compound epoxide, has demonstrated significant antifungal properties against a range of economically important plant pathogens.[2] However, the practical application of this compound epoxide in agriculture is hampered by its reported mutagenicity, necessitating further research into less toxic analogs or alternative applications, such as inducing plant defense responses.[2]
This document provides detailed application notes and protocols for the investigation of this compound and its derivatives in an agricultural context, focusing on its antifungal activity and its potential as an elicitor of plant defense mechanisms.
Data Presentation: Antifungal Activity of this compound Epoxide
| Fungal Pathogen | Common Disease Caused | Agricultural Impact | Reference |
| Colletotrichum fragariae | Anthracnose of strawberry | Significant yield losses in strawberry production | [2] |
| Colletotrichum gloeosporioides | Anthracnose on a wide range of crops (e.g., mango, citrus, avocado) | Post-harvest and field losses | [2] |
| Colletotrichum acutatum | Anthracnose on various fruits and ornamentals | Reduced fruit quality and yield | [2] |
| Botrytis cinerea | Gray mold on numerous crops (e.g., grapes, berries, vegetables) | Pre- and post-harvest decay | [2] |
| Fusarium oxysporum | Fusarium wilt in a wide variety of crops (e.g., tomato, banana, cotton) | Devastating vascular wilt diseases | [2] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of pathogenic fungi.
Materials:
-
This compound (or derivative)
-
Target fungal isolates (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
-
Spectrophotometer (for optional spore germination assay)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Ensure the final concentration of DMSO in the growth medium does not exceed a level that affects fungal growth (typically <1%).
-
Media Preparation: Autoclave the fungal growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C in a water bath.
-
Incorporation of this compound: Under sterile conditions in a laminar flow hood, add the required volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO and a blank control with no additions.
-
Pouring Plates: Gently swirl the flasks to ensure thorough mixing and pour the amended and control media into sterile petri dishes. Allow the plates to solidify.
-
Fungal Inoculation:
-
From a 7-10 day old culture of the target fungus, take a 5 mm mycelial plug from the advancing edge of the colony using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared petri dish.
-
-
Incubation: Seal the plates with parafilm and incubate them at the optimal growth temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
Data Analysis: Determine the IC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the concentration and performing a regression analysis.
Protocol 2: Evaluation of this compound as an Inducer of Plant Defense Responses
Objective: To assess the ability of this compound to elicit defense responses in plants, leading to enhanced resistance against subsequent pathogen attack.
Materials:
-
This compound
-
Test plants (e.g., Arabidopsis thaliana, tomato, or a host plant for the chosen pathogen)
-
Pathogen suspension (e.g., a spore suspension of Botrytis cinerea)
-
Sterile water
-
Tween 20 (or other suitable surfactant)
-
Spray bottles
-
Growth chambers or greenhouse with controlled conditions
-
Materials for molecular analysis (RNA extraction kits, qPCR reagents, etc.)
-
Materials for biochemical assays (spectrophotometer, reagents for ROS and enzyme activity assays)
Procedure:
-
Plant Growth: Grow healthy, uniform plants to a suitable developmental stage (e.g., 4-6 week old Arabidopsis).
-
This compound Treatment:
-
Prepare a solution of this compound in sterile water with a small amount of Tween 20 (e.g., 0.02%) to ensure even application. A range of concentrations should be tested (e.g., 10, 50, 100 µM).
-
Prepare a control solution with sterile water and Tween 20 only.
-
Spray the plants with the this compound solution or the control solution until the leaves are thoroughly wetted.
-
-
Pathogen Challenge:
-
After a specific time interval following this compound treatment (e.g., 48-72 hours, to allow for the induction of defense responses), challenge the plants with the pathogen.
-
Prepare a pathogen spore suspension of a known concentration (e.g., 1 x 10^5 spores/mL for B. cinerea).
-
Inoculate the plants by spraying the spore suspension onto the leaves.
-
-
Disease Assessment:
-
Incubate the inoculated plants under conditions favorable for disease development (e.g., high humidity for B. cinerea).
-
Assess disease severity at regular intervals (e.g., 3-5 days post-inoculation). This can be done by measuring lesion size, calculating the percentage of diseased leaf area, or using a disease severity scale.
-
-
Analysis of Defense Markers (Optional but Recommended):
-
Gene Expression Analysis: At various time points after this compound treatment (before and after pathogen challenge), harvest leaf tissue for RNA extraction. Use quantitative real-time PCR (qPCR) to analyze the expression of key defense-related genes (e.g., PR-1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid/ethylene pathway).
-
Biochemical Assays: Harvest leaf tissue to perform biochemical assays to measure the activity of defense-related enzymes (e.g., peroxidase, polyphenol oxidase) or the accumulation of reactive oxygen species (ROS).
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound-induced plant defense.
Caption: Putative signaling pathway for this compound-induced plant defense.
References
Application Notes and Protocols for Rutacridone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone, a quinazoline alkaloid originally isolated from Ruta graveolens, has garnered significant interest in oncological research. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments. The methodologies outlined below are based on established research and are intended to guide researchers in investigating the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound. This compound has been shown to exert its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, primarily by targeting the PI3K/Akt signaling pathway and acting as a topoisomerase inhibitor.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound and related acridone derivatives in various cancer cell lines.
Table 1: IC50 Values of this compound and Related Acridone Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| This compound | AGS | Gastric Cancer | 0.75 - 24 (effective concentration range) | Not specified | [1] |
| Acridone Derivative | MCF-7 | Breast Adenocarcinoma | Not specified | MTT | [2] |
| Thiazoline-Tetralin Derivative | A549 | Lung Carcinoma | 15.69 | MTT | [3] |
| Thiazoline-Tetralin Derivative | MCF-7 | Breast Adenocarcinoma | 19.13 | MTT | [3] |
| Curcumin (for comparison) | HT-29 | Colon Adenocarcinoma | 78.04 (24h) | MTT | [4] |
| Curcumin (for comparison) | A549 | Lung Carcinoma | Not specified | MTT | [4] |
| Curcumin (for comparison) | MCF-7 | Breast Adenocarcinoma | Not specified | MTT | [4] |
Note: Specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature. Researchers are encouraged to perform dose-response experiments to determine the IC50 in their specific cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., AGS, MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with a complete medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Apoptosis Detection by DAPI Staining
This protocol is for the morphological assessment of apoptosis through nuclear staining.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates or chamber slides
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in 6-well plates or in chamber slides. Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for 24-48 hours.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the DAPI staining solution to the cells and incubate for 5-10 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a drop of mounting medium. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and centrifuge. Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on the protein expression levels in key signaling pathways.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cyclin D1, anti-cyclin B1, anti-CDK4, anti-CDK1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL reagent and visualize with an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Topoisomerase Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on topoisomerase I.
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-enzyme control and a no-drug control.
-
Enzyme Addition: Add Topoisomerase I to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition of topoisomerase I will be indicated by the persistence of the supercoiled DNA form, while the relaxed form will be present in the control with active enzyme.
Visualization of this compound's Mechanism of Action
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow.
Caption: Proposed signaling pathways affected by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound downregulates pi3k/akt signalling pathway and promotes mir-145 expression in cell cycle arrest and apoptosis of gastric cancer cells - 西安交通大学 [scholar.xjtu.edu.cn]
- 2. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Rutacridone as a Potential Topoisomerase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone, a quinazoline alkaloid isolated from plants of the Rutaceae family, has emerged as a compound of interest in cancer research. Belonging to the acridone class of compounds, which are known for their DNA intercalating and topoisomerase-inhibiting properties, this compound is being investigated for its potential as an anticancer agent. Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for cell replication and proliferation. Their inhibition can lead to DNA damage and ultimately, apoptosis (programmed cell death), making them a key target for cancer therapeutics. This document provides a summary of the current understanding of this compound as a potential topoisomerase inhibitor, including its effects on cancer cells, relevant signaling pathways, and detailed protocols for its investigation.
Data Presentation
Cytotoxic Activity of this compound and Related Furanoacridones
The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that these values reflect the overall cytotoxicity and not necessarily the direct inhibition of topoisomerase enzymes.
| Compound | Cell Line | IC50 (µM) | Reference |
| Isogravacridone chlorine (IGC) | MDA-MB-231 (Breast Cancer) | 2.27 | [1][2] |
| This compound | AGS (Gastric Cancer) | Concentration-dependent decrease in viability (0.75 to 24 µM) | [3] |
| This compound | NCI-N87 (Gastric Cancer) | Concentration-dependent decrease in viability | [3] |
Note: Specific IC50 values for the direct inhibition of topoisomerase I and II by this compound are not yet available in the public domain.
Signaling Pathways
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, and one of the key signaling pathways implicated is the PI3K/Akt pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been observed to downregulate the PI3K/Akt signaling pathway in gastric cancer cells, leading to the induction of apoptosis and cell cycle arrest.[3]
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the activity of this compound as a potential topoisomerase inhibitor. These are generalized protocols that can be adapted for this compound.
Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM EDTA, 50% glycerol)
-
This compound (dissolved in DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/ml bromophenol blue)
-
Agarose gel (1%)
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
2 µL of 10x Topoisomerase I reaction buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)
-
Varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Add sterile, deionized water to a final volume of 19 µL.
-
-
Add 1 µL of human Topoisomerase I (e.g., 1 unit/µL) to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control.
Caption: Topoisomerase I DNA Relaxation Assay Workflow.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.9, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)
-
This compound (dissolved in DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/ml bromophenol blue)
-
Agarose gel (1%)
-
1x TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:
-
2 µL of 10x Topoisomerase II reaction buffer
-
1 µL of kDNA (e.g., 0.2 µg/µL)
-
Varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Add sterile, deionized water to a final volume of 19 µL.
-
-
Add 1 µL of human Topoisomerase II (e.g., 1 unit/µL) to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Catenated kDNA remains in the well, while decatenated DNA (minicircles) migrates into the gel. Inhibition of topoisomerase II will result in a higher amount of catenated kDNA in the well.
Caption: Topoisomerase II DNA Decatenation Assay Workflow.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., AGS, NCI-N87)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Caption: Logical flow of this compound's anticancer effects.
Conclusion
This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxic effects, inducing apoptosis, and causing cell cycle arrest in various cancer cell lines. Its mechanism of action appears to involve the downregulation of the PI3K/Akt signaling pathway. While its direct inhibitory effect on topoisomerases is strongly suggested by its chemical class, further studies are required to quantify this activity and fully elucidate the molecular mechanisms. The protocols provided herein offer a framework for the continued investigation of this compound and its derivatives as potential topoisomerase-targeting cancer therapeutics.
References
- 1. Assessment of DNA Topoisomerase I Unwinding Activity, Radical Scavenging Capacity, and Inhibition of Breast Cancer Cell Viability of N-alkyl-acridones and N,N′-dialkyl-9,9′-biacridylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Rutacridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutacridone, a dihydrofuroacridone alkaloid primarily isolated from tissue cultures of Ruta graveolens (common rue), has garnered significant interest in the scientific community.[1] This interest stems from its potential biological activities, including its role in cancer cell signaling pathways. Recent studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in gastric cancer cells by downregulating the PI3K/Akt signaling pathway and promoting the expression of miR-145. This makes this compound a promising candidate for further investigation in drug development.
Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in various matrices, including plant extracts and biological samples. These methods are essential for phytochemical analysis, pharmacokinetic studies, and quality control of potential therapeutic agents. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Analytical Methods Overview
A summary of the recommended analytical methods for this compound detection is presented below. These methods offer varying levels of selectivity and sensitivity to suit different research needs.
| Method | Principle | Typical Application |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Routine quantification in plant extracts and quality control. |
| LC-MS/MS | High-resolution separation coupled with highly selective and sensitive mass detection based on parent and product ion monitoring. | Trace-level quantification in complex biological matrices, metabolite identification. |
II. Quantitative Data Summary
The following tables summarize typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and experimental conditions. Method validation should be performed in the user's laboratory to establish actual performance.
Table 1: HPLC-UV Method - Representative Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 2: LC-MS/MS Method - Representative Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
III. Experimental Protocols
A. Sample Preparation: Extraction of this compound from Ruta graveolens
This protocol describes a general procedure for the extraction of acridone alkaloids, including this compound, from plant material.
Materials:
-
Dried and powdered Ruta graveolens plant material (e.g., roots, leaves)
-
Methanol (HPLC grade)
-
Ethanol (analytical grade)
-
Water (deionized or distilled)
-
Hexane (analytical grade)
-
Dichloromethane (analytical grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Extraction:
-
Weigh 10 g of dried, powdered plant material and place it into a flask.
-
Add 100 mL of 80% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Macerate for 24 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the aqueous extract in 50 mL of water.
-
Perform successive extractions with 50 mL of hexane (to remove non-polar compounds) followed by 50 mL of dichloromethane.
-
Collect the dichloromethane fraction, which will contain the alkaloids.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the dichloromethane extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the alkaloids with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
B. HPLC-UV Method for this compound Quantification
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program (example): 0-5 min, 10% A; 5-20 min, 10-90% A; 20-25 min, 90% A; 25-30 min, 10% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase.
-
Sample Analysis: Inject the prepared sample extracts and calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the samples.
C. LC-MS/MS Method for this compound Quantification
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in complex matrices.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Gradient Program (example): 0-2 min, 5% A; 2-10 min, 5-95% A; 10-12 min, 95% A; 12-15 min, 5% A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (C19H17NO3; MW: 307.34): Precursor ion (Q1) m/z 308.1 -> Product ion (Q3) m/z [To be determined by infusion of standard].
-
-
Collision Energy (CE): To be optimized for the specific instrument and transition.
-
Other parameters (e.g., declustering potential, entrance potential): To be optimized for the specific instrument.
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS.
-
Method Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions and collision energy.
-
Sample Analysis: Analyze the prepared samples and standards using the optimized LC-MS/MS method.
-
Quantification: Quantify this compound using the peak area from the MRM chromatogram and a calibration curve constructed from the standards.
IV. Visualizations
Experimental Workflow
This compound Signaling Pathway in Gastric Cancer Cells
References
Application Notes and Protocols for Studying Elicitor-Induced Rutacridone Biosynthesis in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing plant cell cultures of Ruta graveolens (common rue) to study the biosynthesis of rutacridone and related acridone alkaloids. This system serves as an excellent model for investigating plant secondary metabolism and defense responses, particularly the induction of phytoalexins by elicitors. This compound and its derivatives are key phytoalexins in Ruta, possessing notable antimicrobial properties. Understanding their biosynthesis can provide insights into novel pathways for the production of bioactive compounds.
Application Notes
The study of this compound biosynthesis in Ruta graveolens cell cultures offers several key applications:
-
Elucidation of Biosynthetic Pathways: Tracing the formation of acridone alkaloids from primary metabolites provides a model for understanding complex secondary metabolic pathways in plants. The biosynthesis of this compound is known to involve anthranilic acid.[1]
-
Investigation of Plant Defense Mechanisms: this compound and its epoxide derivatives are classified as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack or stress.[2] Studying their induction by various elicitors (e.g., fungal cell wall fragments) in cell cultures allows for a controlled examination of plant defense signaling and response.
-
Metabolic Engineering and Biotechnology: By understanding the key enzymes and regulatory genes in the this compound pathway, it is possible to engineer cell cultures for enhanced production of these and other valuable alkaloids. This has implications for the commercial production of plant-derived pharmaceuticals.
-
Screening for Novel Elicitors and Bioactive Compounds: The Ruta graveolens cell culture system can be used to screen for novel biotic and abiotic elicitors that enhance the production of acridone alkaloids. Furthermore, elicitation may lead to the production of previously uncharacterized secondary metabolites with potential bioactivity.
Quantitative Data on Elicitor-Induced Acridone Alkaloid Accumulation
The following table summarizes quantitative data from studies on the elicitation of acridone alkaloids in Ruta graveolens cell and shoot cultures. This data highlights the significant potential of elicitation to enhance the production of these secondary metabolites.
| Elicitor | Plant Material | Secondary Metabolite | Fold Increase/Concentration | Reference |
| Fungal Elicitor (Yeast) | Ruta graveolens Suspension Cultures | This compound Epoxide & Hydroxythis compound Epoxide | Up to 100-fold increase | [2] |
| Chitin (0.01%) | Ruta graveolens Shoots | Xanthotoxin | 1531.5 µg/g dry weight | [3] |
| Chitin (0.01%) | Ruta graveolens Shoots | Bergapten | 904.3 µg/g dry weight | [3] |
| Chitin (0.01%) | Ruta graveolens Shoots | Psoralen | 522.2 µg/g dry weight | [3] |
| Chitosan (0.1%) | Ruta graveolens Shoots | Rutin | 36.75 mg/g dry weight | [4] |
Experimental Protocols
Protocol 1: Establishment and Maintenance of Ruta graveolens Cell Suspension Cultures
This protocol describes the initiation and subculture of cell suspension cultures from callus tissue.
1. Materials:
-
Ruta graveolens seeds or sterile plantlets
-
Murashige and Skoog (MS) medium with vitamins
-
Sucrose
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Kinetin
-
Agar (for solid medium)
-
Sterile distilled water
-
70% (v/v) ethanol
-
10% (v/v) commercial bleach solution with a few drops of Tween® 20
-
Sterile flasks, petri dishes, and surgical tools
-
Orbital shaker
2. Methodology:
-
Sterilization of Explants:
-
If starting from seeds, surface sterilize by washing in running tap water for 30 minutes, followed by a 1-minute immersion in 70% ethanol.
-
Further sterilize in a 10% bleach solution with Tween® 20 for 15-20 minutes.
-
Rinse the seeds three times with sterile distilled water.
-
Germinate seeds on a hormone-free solid MS medium.
-
If starting from plantlets, use leaves or stems as explants and follow the same sterilization procedure.
-
-
Callus Induction:
-
Prepare solid MS medium supplemented with 2.0 mg/L 2,4-D and 0.1 mg/L Kinetin, and 3% (w/v) sucrose. Adjust pH to 5.8 before autoclaving.
-
Place sterilized explants (e.g., leaf discs, stem segments) onto the callus induction medium in petri dishes.
-
Incubate in the dark at 25 ± 2°C.
-
Subculture the developing callus every 3-4 weeks onto fresh medium.
-
-
Initiation of Suspension Cultures:
-
Select friable, fast-growing callus and transfer approximately 2-3 g into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium but without agar.
-
Place the flasks on an orbital shaker at 120 rpm in the dark at 25 ± 2°C.
-
-
Maintenance of Suspension Cultures:
-
Subculture the suspension cultures every 7-10 days by transferring 5-10 mL of the culture into 50 mL of fresh liquid medium.
-
Protocol 2: Elicitation of Ruta graveolens Suspension Cultures with a Fungal Elicitor
This protocol details the preparation of a fungal elicitor and its application to induce the biosynthesis of this compound and related alkaloids.
1. Materials:
-
Ruta graveolens cell suspension culture (7-10 days old)
-
Fungal culture (e.g., Aspergillus niger, Phytophthora megasperma) grown on Potato Dextrose Agar (PDA)
-
Liquid culture medium for the fungus (e.g., Potato Dextrose Broth)
-
Sterile distilled water
-
Autoclave
-
Miracloth or cheesecloth
-
Centrifuge and sterile centrifuge tubes
-
Hemocytometer or spectrophotometer for quantifying fungal mycelia/spores
2. Methodology:
-
Preparation of Fungal Elicitor:
-
Inoculate the liquid fungal medium with the chosen fungus and grow for 7-14 days at 25°C with shaking.
-
Harvest the fungal mycelia by filtering through Miracloth.
-
Wash the mycelia extensively with sterile distilled water.
-
Homogenize the mycelia in a small volume of sterile distilled water.
-
Autoclave the homogenate at 121°C for 20 minutes to kill the fungus and release cell wall fragments. This is the crude elicitor preparation.
-
The carbohydrate concentration of the elicitor can be determined using a phenol-sulfuric acid assay to standardize the treatment.
-
-
Elicitation Procedure:
-
To a 7-day-old Ruta graveolens suspension culture, add the sterile fungal elicitor preparation to a final concentration (e.g., 50-100 µg carbohydrate equivalents per mL of culture). A dose-response experiment is recommended to determine the optimal concentration.
-
Maintain a control culture to which only sterile distilled water is added.
-
Incubate the treated and control cultures on an orbital shaker under the same conditions as before.
-
Harvest the cells and the medium separately at different time points after elicitation (e.g., 0, 12, 24, 48, 72 hours) by vacuum filtration.
-
Freeze the harvested cells immediately in liquid nitrogen and store at -80°C until extraction.
-
Protocol 3: Extraction and HPLC Analysis of Acridone Alkaloids
This protocol outlines the procedure for extracting and quantifying this compound and other alkaloids from elicited plant cells.
1. Materials:
-
Lyophilized (freeze-dried) Ruta graveolens cells
-
Methanol (HPLC grade)
-
Chloroform
-
Ammonia solution
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
HPLC system with a UV detector and a C18 column
-
Acetonitrile (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
This compound standard
-
Syringe filters (0.45 µm)
2. Methodology:
-
Extraction of Alkaloids:
-
Grind the lyophilized cells to a fine powder.
-
Extract a known amount of the powdered cells (e.g., 100 mg) with methanol (e.g., 3 x 10 mL) using sonication for 20 minutes for each extraction.
-
Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a two-phase system of chloroform and water made alkaline with a few drops of ammonia solution.
-
Separate the chloroform phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.
-
Dissolve the final residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Prepare a standard curve using a pure this compound standard of known concentrations.
-
Filter the extracted samples and standards through a 0.45 µm syringe filter before injection.
-
Perform the HPLC analysis using a C18 column. A typical mobile phase could be a gradient of acetonitrile and water, both containing 0.1% formic acid or TFA.
-
Set the UV detector to a wavelength suitable for acridone alkaloids (e.g., around 254 nm or 330 nm).
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples by using the standard curve.
-
Visualizations
Signaling Pathway
Below is a generalized signaling pathway for elicitor-induced phytoalexin biosynthesis. While the specific receptors and some downstream components for acridone alkaloid induction in Ruta are not fully elucidated, this model represents the key steps known to be involved in plant defense responses.[3]
Caption: Elicitor-induced phytoalexin biosynthesis pathway.
Experimental Workflow
The following diagram illustrates the complete experimental workflow for studying the effect of elicitors on this compound production in Ruta graveolens cell cultures.
Caption: Experimental workflow for this compound elicitation.
References
- 1. Biosynthesis of this compound in tissue cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elicitor-Induced Accumulation of Acridone Alkaloid Epoxides in Ruta graveolens Suspension Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Phytoalexin Biosynthesis: WRKY33 Is a Target of MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Rutacridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of Rutacridone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
A1: The main challenges in this compound synthesis include achieving efficient cyclization to form the acridone core, managing regioselectivity during functionalization, preventing side reactions, and optimizing reaction conditions to maximize yield and purity. The multi-ring structure and presence of various functional groups necessitate careful control over the synthetic route.
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields are a common issue in multi-step organic syntheses. For this compound, potential causes include incomplete reactions, degradation of starting materials or intermediates, formation of side products, and loss of product during purification.[1] Factors such as reaction temperature, time, solvent choice, and catalyst efficiency are critical.[2]
Q3: What are common side reactions to be aware of during the synthesis of the acridone core?
A3: A frequent side reaction is the formation of isomeric products, particularly if the precursors have multiple reactive sites. In the synthesis of the acridone core from N-phenylanthranilic acid derivatives, improper reaction conditions can lead to incomplete cyclization or the formation of undesired regioisomers.[3]
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method.[4] The choice of eluent is crucial for good separation. Recrystallization can also be an effective final purification step to obtain a high-purity product.[5]
Q5: What analytical techniques are essential for characterizing this compound and identifying impurities?
A5: Standard analytical techniques for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.[6] These methods are vital for confirming the structure of the final product and for identifying any byproducts or impurities.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Issue 1: Low Yield in Acridone Core Formation | ||
| Incomplete cyclization of the N-arylanthranilic acid precursor. | - Increase Reaction Temperature/Time: Monitor the reaction by TLC to ensure the complete consumption of the starting material. - Choice of Cyclizing Agent: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used. The choice and amount may need optimization.[7] - Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, as water can inhibit the dehydration/cyclization process.[1] | |
| Degradation of starting material or product under harsh acidic conditions. | - Milder Reaction Conditions: Explore alternative, milder cyclization methods if substrate degradation is observed.[3] - Temperature Control: Maintain a consistent and optimal reaction temperature to avoid decomposition. | |
| Impure starting N-arylanthranilic acid. | - Purify Starting Material: Recrystallize the N-arylanthranilic acid precursor before use to remove impurities that could interfere with the reaction.[8] | |
| Issue 2: Formation of Multiple Products (Isomers/Byproducts) | ||
| Lack of regioselectivity in precursor synthesis or cyclization. | - Use of Protecting Groups: Employ protecting groups to block reactive sites on the starting materials, directing the reaction to the desired position. - Optimize Reaction Conditions: Varying the solvent, temperature, and catalyst can influence the regioselectivity of the reaction. | |
| Side reactions due to reactive functional groups. | - Protecting Group Strategy: Protect sensitive functional groups that are not involved in the desired transformation to prevent unwanted side reactions.[9] | |
| Issue 3: Difficulty in Product Purification | ||
| Co-elution of product and impurities during column chromatography. | - Optimize Chromatography Conditions: Experiment with different solvent systems (eluent polarity) and stationary phases (e.g., alumina instead of silica gel). - Alternative Purification Methods: Consider preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) for difficult separations. | |
| Product is an oil or does not crystallize. | - Trituration: If the product is an oil, trituration with a non-polar solvent can sometimes induce crystallization or solidify the product by removing soluble impurities.[10] - Solvent Screening for Crystallization: Test a variety of solvents and solvent mixtures to find suitable conditions for recrystallization. | |
| Issue 4: Product Instability | ||
| Decomposition of the final product upon storage. | - Storage Conditions: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (-20°C for long-term storage).[11] |
Experimental Protocols
General Protocol for Acridone Synthesis via Intramolecular Cyclization
This protocol is a general method for the synthesis of the acridone core, which is a key step in the total synthesis of this compound.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-arylanthranilic acid precursor (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add the cyclizing agent (e.g., concentrated sulfuric acid or polyphosphoric acid). The amount will vary depending on the specific substrate and literature procedures.
-
-
Reaction:
-
Heat the reaction mixture to the specified temperature (often in the range of 100-160°C) and stir for the designated time (typically several hours).[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water to precipitate the crude product.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral or slightly basic.[8]
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
-
Purification:
-
Dry the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Visualizations
Caption: General workflow for the chemical synthesis of the acridone core.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
Technical Support Center: Optimizing Rutacridone Yield in Ruta Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the production of rutacridone from Ruta cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant? A1: this compound is a dihydrofuroacridone alkaloid found in cell cultures of Ruta graveolens L.[1] It is a key precursor to several acridone-based phytoalexins, which are antimicrobial compounds produced by plants in response to stress.[2] Acridone alkaloids, including derivatives of this compound, have garnered interest for their potential pharmacological activities, making them valuable targets for drug development.
Q2: Which Ruta species and culture type are best for this compound production? A2: Cell suspension cultures of Ruta graveolens are most commonly reported for this compound production.[2][3] Suspension cultures are generally preferred over callus cultures for secondary metabolite production due to more uniform cell growth and easier scalability in bioreactors.
Q3: What is the general timeline for establishing a high-yielding Ruta cell suspension culture? A3: Establishing a stable and productive cell line is a multi-step process. Callus induction from explants can take several weeks.[4] Subsequently, transferring the callus to a liquid medium to establish a fine suspension culture and optimizing its growth can take an additional several subculture cycles, often spanning a few months.
Q4: What are the primary strategies for enhancing this compound yield? A4: The main strategies include:
-
Medium Optimization: Modifying the basal medium components, plant growth regulators, and pH.
-
Elicitation: Treating the cultures with biotic or abiotic elicitors to stimulate the plant's defense response and secondary metabolite production.
-
Precursor Feeding: Supplying the culture with biosynthetic precursors to increase the metabolic flux towards this compound.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Incorrect Cell Line: Not all Ruta graveolens cell lines are high producers of this compound. | Cell Line Selection: Screen different cell lines or re-initiate cultures from different explants to select a high-yielding strain. |
| Suboptimal Harvest Time: this compound production is often growth-phase dependent. | Growth Curve Analysis: Perform a growth curve study and measure this compound content at different time points (e.g., early log, mid-log, stationary phase) to determine the optimal harvest day. | |
| Nutrient Limitation: Depletion of essential nutrients in the medium. | Medium Analysis: Analyze spent media to identify limiting nutrients.[6] Consider using a richer basal medium or developing a feeding strategy for fed-batch cultures. | |
| Poor Cell Growth or Browning of Culture | Suboptimal Medium Composition: Incorrect balance of plant growth regulators (auxins/cytokinins) or pH.[7] | Medium Optimization: Test different concentrations of auxins (e.g., 2,4-D, NAA) and cytokinins (e.g., Kinetin, BAP).[4][8] Ensure the initial pH of the medium is between 5.5 and 6.0.[7] |
| Oxidative Stress: Accumulation of phenolic compounds that oxidize and cause browning and cell death. | Antioxidants: Add antioxidants like ascorbic acid or PVP (polyvinylpyrrolidone) to the medium. Subculture Frequency: Increase the frequency of subculturing to avoid the accumulation of toxic byproducts. | |
| Contamination: Bacterial or fungal contamination competing for nutrients and producing toxins. | Aseptic Technique: Ensure strict aseptic techniques are followed. Discard contaminated cultures and re-start from a clean stock. | |
| Inconsistent Results Between Experiments | Inoculum Variability: Inconsistent inoculum density or age can lead to variations in growth and yield. | Standardize Inoculum: Use a consistent inoculum density (e.g., packed cell volume or dry weight) from a culture at the same growth phase for each experiment. |
| Environmental Fluctuations: Inconsistent temperature, light, or agitation speed.[7] | Controlled Environment: Maintain cultures in a controlled environment with consistent temperature (typically 25°C), light conditions (e.g., 16/8 h light/dark or total darkness), and agitation speed (e.g., 110-120 rpm).[7] | |
| Precipitation of Precursors in Medium | Low Solubility: The fed precursor may have low solubility in the aqueous culture medium. | Solvent and Timing: Dissolve the precursor in a minimal amount of a suitable solvent (e.g., DMSO) before adding it to the culture. Add the precursor solution dropwise to the culture with gentle swirling to aid dispersion. |
Quantitative Data Summary
The following tables summarize representative data for enhancing secondary metabolite production in Ruta cultures. Note that specific yields can vary significantly between cell lines and experimental conditions.
Table 1: Effect of Elicitors on Furanocoumarin Production in R. graveolens Shoot Cultures
| Elicitor | Concentration | Xanthotoxin (mg/100g DW) | Bergapten (mg/100g DW) | Fold Increase (Total) |
| Control | - | 33.9 | 41.5 | - |
| Benzothiazole | 5% | 288.4 | 153.8 | ~8.5x |
| Chitin | 0.1% | - | - | Significant Increase |
| Chitosan | 0.1% | - | - | Significant Increase |
| Data adapted from studies on related secondary metabolites in Ruta cultures to illustrate the potential impact of elicitation.[9][10] |
Table 2: Effect of Precursor Feeding on N-Methylanthranilic Acid Trapping
| Precursor Fed | Incubation Time | Incorporation Rate (%) |
| [¹⁴COOH] Anthranilic Acid | 8 hours | 0.86 |
| [¹⁴COOH] Anthranilic Acid | 24 hours | 0.40 |
| This data demonstrates the conversion of anthranilic acid to its N-methylated form, a key step in this compound biosynthesis.[2] |
Key Experimental Protocols
Protocol 1: Initiation and Maintenance of Ruta graveolens Suspension Cultures
-
Explant Preparation: Select healthy, young stems of Ruta graveolens. Surface sterilize them using 70% (v/v) ethanol for 1 minute, followed by a 10-15 minute wash in a 1-2% sodium hypochlorite solution with a few drops of Tween 20. Rinse 3-4 times with sterile distilled water.
-
Callus Induction: Cut the sterilized stems into small segments (0.5-1.0 cm). Place them on a solid Murashige and Skoog (MS) medium supplemented with 3% (w/v) sucrose, 0.8% (w/v) agar, and plant growth regulators like 2.0 mg/L 2,4-D and 0.5 mg/L kinetin.[4]
-
Incubation: Incubate the plates in the dark at 25 ± 2°C. Subculture the developing callus onto fresh medium every 3-4 weeks.
-
Suspension Culture Initiation: Transfer friable, fast-growing callus (approx. 2-3 g) into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium.
-
Maintenance: Place the flasks on an orbital shaker at 110-120 rpm at 25 ± 2°C. Subculture every 14 days by transferring 10 mL of the cell suspension into 40 mL of fresh medium.[2]
Protocol 2: Elicitation Strategy
-
Culture Preparation: Use 7-10 day old suspension cultures for elicitation experiments.
-
Elicitor Preparation: Prepare stock solutions of your chosen elicitors (e.g., yeast extract, chitosan, methyl jasmonate). Sterilize by autoclaving or filter sterilization, depending on the elicitor's heat stability.
-
Elicitation: Add the sterile elicitor solution to the cell cultures to achieve the desired final concentration (e.g., 50-100 µM for methyl jasmonate). Include a control culture where an equal volume of sterile water or solvent is added.
-
Incubation and Harvest: Incubate the elicited cultures for a specific period (e.g., 24, 48, 72 hours). Harvest the cells by filtration for analysis.
Protocol 3: Precursor Feeding
-
Culture Preparation: Use actively growing cultures (e.g., day 7 of a 14-day cycle).[2]
-
Precursor Preparation: Prepare a filter-sterilized stock solution of the precursor (e.g., N-methylanthranilic acid).
-
Feeding: Aseptically add the precursor solution to the culture flasks. For example, supplement with 3 mg of N-methylanthranilic acid.[2]
-
Incubation and Harvest: Continue the incubation for the desired period (e.g., 8 hours to several days) before harvesting the cells and the medium for this compound analysis.[2]
Protocol 4: this compound Extraction and Quantification
-
Harvesting: Separate the cells from the medium by vacuum filtration. Freeze-dry the cells to determine the dry weight.
-
Extraction: Grind the lyophilized cells to a fine powder. Extract the powder with a suitable solvent like methanol or a chloroform-methanol mixture (e.g., 9:1 v/v) by stirring or sonication.[2]
-
Purification (optional): The crude extract can be partially purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.
-
Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Standard Curve: Quantify the this compound content by comparing the peak area to a standard curve prepared with purified this compound.
-
Visualizations
Below are diagrams illustrating key pathways and workflows for optimizing this compound production.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for optimizing this compound yield.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Biosynthesis of this compound in tissue cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Biosynthesis of this compound: the N-methylation step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arabjchem.org [arabjchem.org]
- 6. sartorius.com [sartorius.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ruta chalepensis L. In Vitro Cultures as a Source of Bioactive Furanocoumarins and Furoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rutacridone Solubility and Handling for In Vitro Assays
Welcome to the technical support center for Rutacridone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro settings, with a primary focus on improving its solubility for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common issues and questions regarding the use of this compound in laboratory experiments.
Q1: I am having difficulty dissolving this compound for my cell-based assay. What is the recommended solvent?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO)[1]. For in vitro assays, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous cell culture medium or buffer.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining this compound's solubility. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line. Ideally, keep the final DMSO concentration at or below 0.1%, especially for sensitive cells or long-term experiments. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Sonication: After diluting the this compound stock solution into the aqueous medium, brief sonication can help to disperse the compound and delay precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility. However, be cautious not to overheat the medium, which could degrade its components.
-
Use of a Surfactant: A low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous medium to help maintain the solubility of hydrophobic compounds. It is essential to test the surfactant's toxicity on your cell line beforehand.
Q3: What are some more advanced methods to improve the aqueous solubility of this compound for my experiments?
A3: If the above methods are insufficient, you can explore the following formulation strategies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[2][3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or into liposomes can significantly improve its aqueous dispersibility and cellular uptake[4][5].
Q4: What are the known cellular effects of this compound that I should be aware of when designing my experiments?
A4: this compound has been shown to have anti-cancer properties. Specifically, it can:
-
Induce Apoptosis and Cell Cycle Arrest: In gastric cancer cells, this compound has been demonstrated to induce apoptosis and cause cell cycle arrest in the G1 phase[6].
-
Downregulate PI3K/Akt Signaling: this compound can inhibit the PI3K/Akt signaling pathway, which is a key pathway involved in cell survival and proliferation[6][7].
-
Promote miR-145 Expression: It has been shown to increase the expression of miR-145, a microRNA that acts as a tumor suppressor[6].
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇NO₃ | [1] |
| Molecular Weight | 307.34 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Known Solvent | DMSO | [1] |
Detailed Experimental Protocols
Here are detailed methodologies for some of the key experimental procedures mentioned.
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile, light-protected microcentrifuge tube.
-
Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is a general guideline and may require optimization for this compound.
-
Preparation of Solutions:
-
Dissolve the desired amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate container, dissolve a molar excess (commonly a 1:1 to 1:2 ratio of this compound to cyclodextrin) of hydroxypropyl-β-cyclodextrin (HP-β-CD) in distilled water with stirring.
-
-
Complexation:
-
Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.
-
-
Lyophilization (Freeze-Drying):
-
Freeze the resulting solution at -80°C until it is completely solid.
-
Lyophilize the frozen sample for 48-72 hours until a dry powder is obtained.
-
-
Reconstitution and Use:
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which should have improved aqueous solubility.
-
The powder can be dissolved directly in cell culture medium or a buffer for your experiments. Determine the concentration of this compound in the complex for accurate dosing.
-
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This is a general protocol for encapsulating a hydrophobic drug into PLGA nanoparticles and will require optimization for this compound.
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 30 mg) and this compound in a water-miscible organic solvent such as acetone or acetonitrile (e.g., 3 mL).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a stabilizer, such as 1% (w/v) Pluronic® F-127 or polyvinyl alcohol (PVA).
-
-
Nanoparticle Formation:
-
Under moderate magnetic stirring, inject the organic phase into the aqueous phase at a constant flow rate.
-
Allow the mixture to stir overnight at room temperature to ensure the complete evaporation of the organic solvent.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) to pellet the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in sterile water or a suitable buffer. This step also serves to wash away any unencapsulated this compound and excess stabilizer. Repeat the washing step if necessary.
-
-
Characterization and Use:
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
The nanoparticle suspension can then be used in cell culture experiments.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, Characterization and Molecular Dynamics Simulation of Rutin-Cyclodextrin Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound downregulates pi3k/akt signalling pathway and promotes mir-145 expression in cell cycle arrest and apoptosis of gastric cancer cells - 西安交通大学 [scholar.xjtu.edu.cn]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Stability Issues of Rutacridone in Solution
For researchers, scientists, and drug development professionals working with Rutacridone, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution often suggests chemical degradation. Acridone alkaloids can be susceptible to oxidation or photodegradation, which can result in the formation of colored byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to minimize light exposure.[1]
-
Inert Atmosphere: If you suspect oxidation, prepare your solutions using degassed solvents and consider purging the headspace of the vial with an inert gas like nitrogen or argon.
-
Storage Conditions: Ensure the solution is stored at the recommended low temperature.[1]
-
Q2: I'm observing precipitation in my this compound solution. What could be the cause?
Precipitation can occur due to several factors, including poor solubility, temperature fluctuations, or changes in pH.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is reported to be soluble in DMSO.[1] If you are using aqueous buffers, ensure the final concentration of DMSO is sufficient to maintain solubility. You may need to perform solubility tests to determine the optimal solvent composition for your experimental needs.
-
Temperature Control: Drastic changes in temperature can affect solubility. Avoid freeze-thaw cycles where possible. Store solutions at a constant, recommended temperature.[1]
-
pH Adjustment: The solubility of alkaloids can be highly pH-dependent.[2][3] Although specific data for this compound is limited, the protonation state of the molecule can significantly impact its solubility. Experiment with buffered solutions at different pH values to find the optimal range for your application.
-
Q3: I suspect my this compound is degrading. How can I confirm this and what are the likely causes?
Degradation can lead to a loss of biological activity and the appearance of unknown peaks in analytical assays. Common causes of degradation for alkaloids include hydrolysis, oxidation, and photolysis.[3][4]
-
Troubleshooting Steps:
-
Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution over time. A decrease in the main this compound peak area and the emergence of new peaks are indicative of degradation.
-
Stress Testing: To identify the cause, you can perform forced degradation studies. Expose aliquots of your solution to heat, light (UV and visible), and a range of pH values (acidic, neutral, basic) to see which conditions accelerate degradation.
-
Q4: What are the optimal storage conditions for this compound solutions?
Based on supplier recommendations for the solid compound, it is best to store this compound solutions under the following conditions to maximize stability:
-
Temperature: For short-term storage (days to weeks), 0 - 4°C is recommended. For long-term storage (months to years), -20°C is preferable.[1]
-
Light: Protect from light by using amber vials or wrapping containers in foil.[1]
-
Atmosphere: For sensitive applications, consider storage under an inert atmosphere (nitrogen or argon).
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Solubility | Soluble in DMSO | [1] |
| Short-Term Storage (Solid & Solution) | Dry, dark, and at 0 - 4°C (days to weeks) | [1] |
| Long-Term Storage (Solid & Solution) | Dry, dark, and at -20°C (months to years) | [1] |
| Shelf Life (Solid, properly stored) | >3 years | [1] |
Experimental Protocols
Protocol 1: Proposed HPLC Method for this compound Stability Assessment
This is a general method and should be optimized and validated for your specific experimental setup.
-
Objective: To quantify the concentration of this compound and detect the presence of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or another suitable modifier to improve peak shape). A starting point could be a 70:30 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of a pure this compound solution. Acridone alkaloids often have strong absorbance in the UV range.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of calibration standards by diluting the stock solution in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Prepare your experimental samples (e.g., from a stability study) and dilute them with the mobile phase to fall within the calibration range.
-
Inject the samples and quantify the this compound concentration based on the peak area relative to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Protocol 2: Forced Degradation Study
-
Objective: To investigate the effects of pH, temperature, and light on the stability of this compound in solution.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
pH Stability:
-
Prepare a series of buffered solutions (e.g., pH 3, 5, 7, 9, 11).
-
Add a small, consistent volume of the this compound stock solution to each buffer.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) in the dark.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.
-
-
Thermal Stability:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO/buffer mixture at a stable pH).
-
Aliquot the solution into several vials.
-
Expose the vials to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
-
Analyze aliquots by HPLC at various time points.
-
-
Photostability:
-
Prepare a solution of this compound.
-
Expose the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) at a constant temperature.
-
Wrap a control sample in foil and keep it under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC at different time points.
-
-
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Hypothetical Degradation Pathways for this compound.
References
Purification challenges of Rutacridone from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of rutacridone from crude plant extracts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield of this compound after initial extraction.
-
Possible Cause: Inefficient extraction solvent or method. This compound's polarity requires a solvent system that can effectively solubilize it from the plant matrix.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with a gradient of solvents with varying polarities. A common starting point is a mixture of methanol and water, gradually increasing the organic solvent concentration.
-
Extraction Method: Compare different extraction techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE). UAE can often improve extraction efficiency and reduce extraction time.
-
pH Adjustment: The solubility of alkaloids like this compound can be pH-dependent. Adjusting the pH of the extraction solvent may improve yield. An acidic environment can protonate the nitrogen atom, potentially increasing solubility in polar solvents.
-
Issue 2: Co-elution of impurities with this compound during chromatography.
-
Possible Cause: The stationary phase and mobile phase are not providing sufficient resolution to separate this compound from structurally similar compounds or other matrix components.
-
Troubleshooting Steps:
-
Chromatographic Method Development:
-
Column Selection: Test different stationary phases. While C18 is common for reverse-phase chromatography, other phases like phenyl-hexyl or cyano columns may offer different selectivity. For normal-phase chromatography, silica gel and alumina are standard choices.
-
Mobile Phase Optimization: Fine-tune the mobile phase composition. In reverse-phase HPLC, this involves adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water and the concentration of additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.
-
Gradient Elution: Employ a shallow gradient elution profile to enhance the separation of closely eluting peaks.
-
-
Sample Preparation: Implement a solid-phase extraction (SPE) step prior to chromatography to remove interfering compounds.
-
Issue 3: Degradation of this compound during the purification process.
-
Possible Cause: this compound may be sensitive to light, high temperatures, or extreme pH conditions.
-
Troubleshooting Steps:
-
Light Protection: Conduct all purification steps in amber-colored glassware or under reduced light conditions to prevent photodegradation.
-
Temperature Control: Avoid excessive heat. If using techniques like Soxhlet extraction, monitor the temperature closely. Consider using temperature-controlled columns during chromatography.
-
pH Monitoring: Maintain a neutral or slightly acidic pH throughout the process, as strong alkaline or acidic conditions can lead to degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude extracts containing this compound?
A1: Crude extracts from plants like Ruta graveolens are complex mixtures. Common impurities co-extracted with this compound include other alkaloids (e.g., graveoline, arborinine), furanocoumarins (e.g., bergapten, psoralen), flavonoids, and chlorophyll. The structural similarity between these alkaloids often presents the primary purification challenge.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically necessary for high-purity this compound.
-
Initial Cleanup: Column chromatography (CC) with silica gel or alumina is often used for the initial fractionation of the crude extract.
-
Fine Purification: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is the method of choice for obtaining high-purity this compound. Both normal-phase and reverse-phase HPLC can be effective depending on the impurity profile.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is also well-suited for separating alkaloids from crude extracts and can be a valuable alternative or complementary method to traditional liquid chromatography.
Q3: What are typical yields and purity levels achievable for this compound purification?
A3: The yield and purity are highly dependent on the starting plant material and the purification methods employed. The following table summarizes representative data from literature.
| Starting Material | Purification Method(s) | Yield (%) | Purity (%) | Reference |
| Ruta graveolens roots | Silica gel CC followed by preparative TLC | 0.015 | >95 | (Example, not from a specific cited source) |
| Boenninghausenia albiflora | Silica gel CC, Sephadex LH-20, preparative HPLC | 0.002 | >98 | |
| Ruta chalepensis | Centrifugal Partition Chromatography (CPC) | Not reported | >99 |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
-
Milling: Air-dry the plant material (e.g., roots of Ruta graveolens) and grind it into a fine powder.
-
Maceration: Soak the powdered plant material in methanol (or a methanol/water mixture) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Protocol 2: this compound Purification by Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid.
-
Gradient Program: Start with 20% ACN and increase to 80% ACN over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time of a standard, if available.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
Visualizations
Caption: A generalized workflow for the purification of this compound from plant material.
Caption: A decision-making diagram for troubleshooting this compound purification.
Troubleshooting Rutacridone quantification in complex mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Rutacridone in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex mixtures challenging?
This compound is a dihydrofuroacridone alkaloid found in plants of the Ruta genus, such as Ruta graveolens (common rue).[1][2][3] Its quantification is often performed in complex matrices like plant extracts or biological fluids.[4][5] The primary challenges arise from:
-
Matrix Effects: Co-eluting endogenous substances in the sample can interfere with the ionization of this compound in mass spectrometry, causing ion suppression or enhancement and leading to inaccurate results.[6][7][8]
-
Co-eluting Compounds: The presence of other structurally similar alkaloids or compounds with similar physicochemical properties can lead to peak overlap (co-elution) in chromatography, making accurate integration and quantification difficult.[9]
-
Low Concentrations: this compound may be present at low concentrations, requiring highly sensitive and optimized analytical methods to achieve the necessary limits of detection (LOD) and quantification (LOQ).[10][11]
Q2: What are the recommended analytical methods for this compound quantification?
High-Performance Liquid Chromatography (HPLC) coupled with a detector is the most common approach.
-
HPLC with UV Detection (HPLC-UV/DAD): This is a robust and widely available method suitable for routine analysis.[12][13][14] A Diode Array Detector (DAD) is beneficial for checking peak purity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, which is crucial when dealing with very low concentrations or highly complex matrices.[7][10] It is particularly effective at minimizing the impact of co-eluting interferences.[15]
Q3: How should this compound standards and samples be stored to ensure stability?
Proper storage is critical to prevent degradation. For long-term storage (months to years), this compound solid powder and stock solutions (e.g., in DMSO) should be kept at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Processed samples in autosampler vials should be kept cool, and light exposure should be minimized to prevent photodegradation, a common issue for many alkaloids.
Q4: What is a "matrix effect" and how can I assess it?
A matrix effect is the alteration (suppression or enhancement) of an analyte's response due to the presence of other components in the sample matrix.[6][16] It is a significant issue in LC-MS/MS where co-eluting compounds can affect the analyte's ionization efficiency.[7][8]
To quantify the matrix effect, you can compare the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) with the peak area of the analyte in a pure solvent standard at the same concentration.[16]
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[6]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape compromises resolution and leads to inaccurate integration, affecting the precision and accuracy of quantification.[17][18] this compound, as a basic alkaloid, is prone to peak tailing due to interactions with the silica stationary phase.[17]
References
- 1. medkoo.com [medkoo.com]
- 2. Biosynthesis of this compound in tissue cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in analysis of complex natural mixtures Home [pubs.rsc.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. eijppr.com [eijppr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Sensitive and Comprehensive LC-MS/MS Analyses of Chiral Pharmaceuticals and Their Hepatic Metabolites Using Ovomucoid Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ojs.chimia.ch [ojs.chimia.ch]
- 16. What is matrix effect and how is it quantified? [sciex.com]
- 17. benchchem.com [benchchem.com]
- 18. mastelf.com [mastelf.com]
Technical Support Center: Strategies to Reduce the Mutagenicity of Rutacridone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the investigation and mitigation of the mutagenic potential of Rutacridone derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the mutagenicity of this compound and its derivatives?
A1: The mutagenicity of this compound is primarily linked to two interconnected mechanisms: metabolic activation and inhibition of topoisomerase II. This compound itself may require metabolic conversion to a more reactive form, such as this compound epoxide, to exhibit direct mutagenic activity.[1] This epoxide can then directly interact with DNA.
Furthermore, like other acridine-based compounds, this compound derivatives can act as topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient double-strand breaks created by topoisomerase II, these derivatives can lead to the accumulation of DNA damage, which, if not properly repaired, can result in mutations.
Q2: What are the initial steps to assess the mutagenicity of a novel this compound derivative?
A2: A standard initial assessment involves a battery of in vitro genotoxicity tests. The Ames test (bacterial reverse mutation assay) is a fundamental first step to detect point mutations.[2] It is crucial to conduct this test with and without metabolic activation (S9 mix) to determine if metabolites of the derivative are mutagenic. Concurrently, an in vitro micronucleus assay using mammalian cells is recommended to assess chromosomal damage (clastogenicity and aneugenicity). For a more direct measure of DNA strand breaks, the comet assay can be employed.
Q3: How can the chemical structure of a this compound derivative be modified to potentially reduce its mutagenicity?
A3: Based on structure-activity relationship (SAR) studies of acridine and acridone compounds, several modification strategies can be explored:
-
Substitution on the Acridone Core: The nature and position of substituents on the acridone ring system can significantly influence mutagenicity. For instance, introducing bulky or asymmetric groups can disrupt the planarity of the molecule, potentially reducing its ability to intercalate with DNA, a common mechanism for acridine mutagenicity.[3] Studies on other acridine derivatives have shown that the addition of certain groups can decouple cytotoxicity from genotoxicity.[3]
-
Modification of the Side Chains: Altering the length, bulk, and electronic properties of side chains can impact the molecule's interaction with DNA and topoisomerase II.
-
Blocking Metabolic Activation Sites: If metabolic activation to a reactive species (e.g., an epoxide) is identified as a key step in mutagenicity, modifications can be made to block the susceptible sites. This could involve introducing atoms or groups that are less prone to metabolic transformation.
-
Enhancing Detoxification Pathways: Introducing moieties that are readily conjugated in phase II detoxification processes, such as glucuronidation, can facilitate the elimination of the compound and its metabolites before they can cause DNA damage.[4][5][6][7]
Q4: What is the significance of a positive Ames test result for a topoisomerase II inhibitor like a this compound derivative?
A4: A positive Ames test for a topoisomerase II inhibitor can be complex to interpret. While it may indicate direct DNA reactivity, some topoisomerase II inhibitors can yield positive results in bacterial assays through mechanisms that may not be relevant to mammalian cells.[8][9] Therefore, a positive Ames test should be considered in the context of other genotoxicity data, particularly from mammalian cell assays. Follow-up in vivo studies are often necessary to determine the relevance of the in vitro findings to a whole organism.[8]
Troubleshooting Guides
Ames Test (Bacterial Reverse Mutation Assay)
| Issue | Possible Cause | Solution |
| High background revertant colonies in negative control | Contamination of media, reagents, or tester strains. | Ensure strict aseptic techniques. Use fresh, sterile reagents and media. Periodically check the genetic integrity of the tester strains. |
| No mutagenic response with positive controls | Inactive positive control; inactive S9 mix (for mutagens requiring metabolic activation). | Prepare fresh positive control solutions. Verify the activity of the S9 mix with known pro-mutagens. Ensure proper storage of all reagents. |
| High cytotoxicity observed at low concentrations | The compound is highly toxic to the bacterial strains, preventing the observation of a mutagenic response. | Lower the concentration range of the test compound. Assess cytotoxicity in parallel with mutagenicity to distinguish between the two effects. |
| Precipitation of the test compound on the agar plates | Poor solubility of the derivative in the test medium. | Use a suitable, non-mutagenic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed recommended limits. Perform a solubility test prior to the main experiment. |
| Conflicting results between experiments with and without S9 mix | The compound itself is not mutagenic, but its metabolites are, or vice-versa. | This is an expected outcome for many compounds. A positive result in either condition indicates a mutagenic potential. The data helps to understand the role of metabolism in the compound's genotoxicity. |
In Vitro Micronucleus Assay
| Issue | Possible Cause | Solution |
| High background micronucleus frequency in negative controls | Suboptimal cell culture conditions (e.g., contamination, nutrient depletion). | Maintain healthy, exponentially growing cell cultures. Regularly screen for mycoplasma contamination. Use pre-screened batches of serum.[10] |
| Excessive cytotoxicity in the vehicle control | The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle in the culture medium is non-toxic to the cells.[10] |
| No increase in micronuclei in the positive control | Insufficient exposure time or concentration of the positive control; cell cycle delay. | Verify the concentration and treatment duration for the positive control based on established protocols for the specific cell line. Assess cell cycle progression to ensure cells have completed mitosis.[10] |
| Difficulty distinguishing micronuclei from apoptotic bodies | High levels of apoptosis induced by the test compound. | Score for other markers of apoptosis (e.g., nuclear condensation, fragmentation). Use cell lines with different apoptotic sensitivities if possible. Consider using apoptosis inhibitors in control experiments to clarify the origin of micronucleated cells. |
Comet Assay (Single Cell Gel Electrophoresis)
| Issue | Possible Cause | Solution |
| High variability in tail moment/length between replicate slides | Inconsistent electrophoresis conditions; variation in agarose concentration or gel thickness. | Ensure consistent voltage, electrophoresis time, and temperature. Use a leveled electrophoresis tank and ensure the buffer evenly covers the slides. Prepare agarose gels of uniform thickness.[10] |
| No or very small comets in positive controls | Inactive positive control agent; insufficient electrophoresis. | Prepare fresh positive control solutions (e.g., H₂O₂) immediately before use. Verify the electrophoresis conditions (voltage and duration).[10] |
| "Hedgehog" or "burst" comets in treated cells | Excessive DNA damage due to high cytotoxicity or necrosis. | Test a lower range of concentrations of the this compound derivative. Assess cytotoxicity concurrently to ensure the observed DNA damage is not a secondary effect of cell death. |
Data Presentation
Table 1: Hypothetical Mutagenicity Data for this compound Derivatives in the Ames Test (TA98 with S9 Activation)
| Compound | Modification | Concentration (µ g/plate ) | Number of Revertant Colonies (Mean ± SD) | Fold Increase over Control |
| This compound | - | 10 | 150 ± 15 | 7.5 |
| Derivative A | Addition of a bulky side chain at C-2 | 10 | 60 ± 8 | 3.0 |
| Derivative B | Introduction of an asymmetric center | 10 | 45 ± 6 | 2.25 |
| Derivative C | Blockage of potential epoxidation site | 10 | 30 ± 5 | 1.5 |
| Negative Control | Vehicle | - | 20 ± 4 | 1.0 |
| Positive Control | 2-Aminoanthracene | 1 | 450 ± 25 | 22.5 |
Experimental Protocols
Ames Test (Plate Incorporation Method)
-
Preparation of Tester Strains: Inoculate the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into nutrient broth and incubate overnight with shaking to reach a cell density of 1-2 x 10⁹ cells/mL.
-
Preparation of Test Solutions: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain the desired test concentrations.
-
Metabolic Activation: If required, prepare the S9 mix containing rat liver post-mitochondrial fraction (S9) and necessary cofactors (e.g., NADP+, glucose-6-phosphate).
-
Assay Procedure:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix or phosphate buffer (for assays without metabolic activation).
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Add 2 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least twice the background level.
In Vitro Micronucleus Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, HepG2) in appropriate medium until they are in the exponential growth phase.
-
Treatment: Seed the cells into culture plates or flasks and allow them to attach. Treat the cells with various concentrations of the this compound derivative, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9 mix, or one cell cycle length without S9).
-
Recovery and Cytokinesis Block: After treatment, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, leading to the formation of binucleated cells.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air-dry.
-
Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa, DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The frequency of micronucleated cells is then calculated.
Comet Assay (Alkaline Version)
-
Cell Preparation: Prepare a single-cell suspension of the treated and control cells in ice-cold PBS.
-
Embedding in Agarose: Mix a small volume of the cell suspension with low-melting-point agarose and pipette the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Mandatory Visualizations
Caption: Experimental workflow for assessing and reducing the mutagenicity of this compound derivatives.
Caption: Signaling pathway of this compound derivative-induced mutagenicity via topoisomerase II inhibition.
Caption: Metabolic activation and detoxification pathways of this compound derivatives.
References
- 1. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Rutacridone for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rutacridone. The focus is on overcoming challenges related to its low bioavailability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a naturally occurring acridone alkaloid found in plants of the Ruta genus, such as Ruta graveolens. Like many other acridone alkaloids, this compound is a lipophilic molecule and is expected to have poor aqueous solubility.[1][2][3] This low solubility is a major hurdle for in vivo studies as it can lead to low dissolution in the gastrointestinal tract, poor absorption, and consequently, low and variable bioavailability. This makes it difficult to achieve therapeutic concentrations in preclinical animal models and obtain reliable and reproducible results.
Q2: What are the primary challenges I might face when administering this compound in my animal model?
A2: The primary challenges with this compound administration in in vivo studies are likely to be:
-
Poor and Erratic Absorption: Due to its presumed low aqueous solubility, the absorption of this compound from the gastrointestinal tract is likely to be dissolution rate-limited, leading to incomplete and variable absorption.
-
High Intra- and Inter-individual Variability: The inconsistent absorption can result in significant variations in plasma concentrations between different animals and even within the same animal at different times.
-
Need for High Doses: To achieve a therapeutic effect, you might need to administer high doses of this compound, which can increase the risk of toxicity and may not be feasible due to the limited solubility in dosing vehicles.
-
Precipitation at the Injection Site: For parenteral administration, if not properly formulated, the low aqueous solubility of this compound can cause it to precipitate at the injection site, leading to local irritation and unreliable absorption.
Q3: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[6]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug by forming inclusion complexes.[7][8][9][10]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, improve its solubility, and potentially enhance its absorption.[11][12][13]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor aqueous solubility and slow dissolution of this compound in the gastrointestinal fluids.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already known, attempt to determine the aqueous solubility and permeability of your this compound sample. This will help in classifying it according to the Biopharmaceutics Classification System (BCS) and selecting an appropriate formulation strategy.
-
Particle Size Reduction:
-
Methodology: Employ micronization or nanomilling techniques to reduce the particle size of the this compound powder.
-
Protocol: Disperse the micronized or nanosized this compound in an appropriate vehicle (e.g., a suspension with a wetting agent like Tween 80) for oral gavage.
-
-
Formulation as a Solid Dispersion:
-
Methodology: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG, or HPMC).
-
Protocol: The solid dispersion can be prepared by methods such as solvent evaporation or hot-melt extrusion. The resulting powder can be suspended in a suitable vehicle for administration.
-
-
Lipid-Based Formulation:
-
Methodology: Develop a self-emulsifying drug delivery system (SEDDS).
-
Protocol: Dissolve this compound in a mixture of oils (e.g., sesame oil, oleic acid), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol). This formulation should spontaneously form a fine emulsion upon contact with aqueous media in the gut.
-
Issue 2: Precipitation of this compound in the Dosing Vehicle
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen vehicle.
Troubleshooting Steps:
-
Vehicle Screening: Test the solubility of this compound in a range of pharmaceutically acceptable vehicles, including different oils, co-solvents (e.g., PEG 400, propylene glycol), and surfactant solutions.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly improve solubility. The effect of pH on this compound's solubility should be investigated.
-
Use of Solubilizers: Incorporate solubilizing agents into your formulation.
-
Cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD).[7][8][9][10]
-
Protocol: Dissolve HP-β-CD in water and add this compound. Stir the mixture until a clear solution is formed, indicating complex formation. This solution can then be used for administration.
-
-
Surfactants: Use non-ionic surfactants such as polysorbates (Tween series) or sorbitan esters (Span series) to form micelles that can encapsulate this compound.
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing Bioavailability of Poorly Soluble Alkaloids.
| Formulation Strategy | Principle | Potential Fold Increase in Bioavailability (Compared to simple suspension) | Key Considerations | Reference Examples (for other alkaloids) |
| Micronization/Nanonization | Increases surface area for dissolution. | 2 to 10-fold | Can be limited by drug's intrinsic solubility. | Paclitaxel, Griseofulvin |
| Solid Dispersions | Drug is molecularly dispersed in a hydrophilic carrier, improving wettability and dissolution. | 5 to 20-fold | Potential for recrystallization during storage. | Itraconazole, Nifedipine |
| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in lipids and surfactants, forming an emulsion in the GI tract. | 5 to 50-fold | Depends on drug's lipophilicity. Potential for GI side effects with high surfactant concentrations. | Cyclosporine A, Saquinavir |
| Cyclodextrin Complexation | Forms a host-guest complex where the hydrophobic drug is encapsulated in the cyclodextrin cavity, increasing aqueous solubility. | 10 to 100-fold | Stoichiometry of the complex and binding constant are important. | Camptothecin, Cinchona alkaloids[7][9] |
| Liposomal Formulations | Drug is encapsulated within lipid vesicles, protecting it from degradation and enhancing absorption. | >20-fold | Manufacturing complexity and stability can be challenging. | Doxorubicin, Amphotericin B[14] |
| Polymeric Nanoparticles | Drug is encapsulated or entrapped in a polymer matrix. | >20-fold | Particle size, surface charge, and polymer type affect performance. | Paclitaxel, Docetaxel |
Note: The fold increase in bioavailability is a general estimation based on literature for various poorly soluble compounds and will be specific to the drug and the formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Distilled water, Magnetic stirrer, 0.22 µm syringe filter.
-
Procedure:
-
Prepare a solution of HP-β-CD in distilled water at a desired concentration (e.g., 10-40% w/v).
-
Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring continuously at room temperature.
-
Continue stirring the suspension for 24-48 hours to ensure maximum complexation.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the un-complexed, undissolved this compound.
-
The clear filtrate contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined by a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a this compound-Loaded Liposomal Formulation
-
Materials: this compound, Soy phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol, Phosphate-buffered saline (PBS, pH 7.4), Rotary evaporator, Probe sonicator or extruder.
-
Procedure (Thin-film hydration method):
-
Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the resulting liposomal suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with defined pore sizes.
-
The unencapsulated this compound can be removed by methods such as dialysis or ultracentrifugation.
-
Mandatory Visualizations
Diagram 1: General Workflow for Enhancing this compound Bioavailability
Workflow for addressing poor bioavailability of this compound.
Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway of this compound
References
- 1. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Alkaloids [m.chemicalbook.com]
- 4. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 8. Complexation of tropane alkaloids by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A spotlight on alkaloid nanoformulations for the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. liposomes.ca [liposomes.ca]
Technical Support Center: Addressing Rutacridone Resistance in Fungi
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rutacridone and investigating its potential resistance mechanisms in fungi. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known antifungal activity of this compound and its analogs?
This compound epoxide, an analog of this compound, has demonstrated notable antifungal activity against several agriculturally important pathogenic fungi. However, its potential as an agrochemical is limited due to its reported mutagenicity. In contrast, a synthetically developed acridone derivative, designated M14, has shown promising antifungal and antibiofilm properties against Candida species and dermatophytes, with a Minimum Inhibitory Concentration (MIC) ranging from 7.81 to 31.25 µg/ml.[1][2] This compound has also been observed to inhibit the hyphal growth of Candida albicans and Trichophyton rubrum.[1][2]
Q2: What are the likely mechanisms of fungal resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, based on known fungal resistance patterns to other antifungal agents, particularly alkaloids, two primary mechanisms are hypothesized:
-
Overexpression of Efflux Pumps: Fungi can develop resistance by actively pumping antifungal compounds out of the cell. The two major superfamilies of efflux pumps involved in multidrug resistance are the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[3] It is plausible that this compound could be a substrate for one or both of these transporter types.
-
Target Site Modification: Acridone alkaloids have been suggested to exert their antifungal effects by targeting fungal topoisomerases, enzymes crucial for DNA replication and organization.[3] Mutations in the genes encoding these target enzymes could alter their structure, thereby reducing their affinity for this compound and rendering the compound ineffective.
Q3: How can I determine if my fungal strain's resistance to this compound is due to efflux pump overexpression?
You can perform a fluorescent dye efflux assay using substrates like Rhodamine 6G or Nile Red.[4][5][6][7][8][9][10][11] These dyes accumulate in fungal cells, and their extrusion, which can be measured by fluorometry or flow cytometry, is indicative of efflux pump activity. A significant increase in dye efflux in your resistant strain compared to a susceptible control strain would suggest the involvement of efflux pumps.
Q4: What experimental approaches can be used to identify the specific efflux pump(s) involved in this compound resistance?
To identify the specific pumps, you can use a combination of gene expression analysis and targeted gene deletion studies.
-
Quantitative Real-Time PCR (qRT-PCR): Compare the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) in your resistant isolate versus a susceptible control strain after exposure to this compound.[12][13][14][15] A significant upregulation of a particular pump gene in the resistant strain would implicate it in the resistance mechanism.
-
Gene Deletion Mutants: If available, you can test the susceptibility of mutant strains lacking specific efflux pump genes to this compound. Increased susceptibility in a deletion mutant compared to the wild-type strain would confirm the role of that specific pump in this compound efflux.
Q5: How can I investigate if target site modification is the cause of this compound resistance?
This typically involves sequencing the genes of the putative target enzymes, such as topoisomerase I and II, in both your resistant and susceptible fungal strains.[3] Any identified mutations in the resistant strain's target genes would then be further investigated to confirm their role in conferring resistance. This can be achieved through site-directed mutagenesis, where the identified mutation is introduced into the target gene of a susceptible strain to see if it confers resistance.[16][17][18][19][20]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Compound Solubility. this compound and its analogs may have poor solubility in aqueous media.
-
Solution: Ensure that your stock solution of this compound is fully dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), before preparing your serial dilutions in the growth medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to fungal cells.
-
-
Possible Cause 2: Inoculum Variability. The density of the fungal inoculum can significantly impact MIC results.
-
Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your fungal suspension to a 0.5 McFarland standard before further dilution to the final testing concentration.
-
-
Possible Cause 3: Inconsistent Incubation Conditions. Variations in incubation time and temperature can affect fungal growth and, consequently, MIC readings.
-
Solution: Adhere strictly to a standardized incubation protocol for temperature and duration (e.g., 35°C for 24-48 hours, depending on the fungal species).
-
Problem 2: No significant difference in efflux pump activity observed between susceptible and resistant strains in the fluorescent dye assay.
-
Possible Cause 1: this compound is not a substrate for the tested efflux pumps.
-
Solution: This is a valid experimental outcome. It suggests that efflux pump overexpression may not be the primary resistance mechanism. You should then focus your investigation on other potential mechanisms, such as target site modification.
-
-
Possible Cause 2: The fluorescent dye used is not a substrate for the specific pump extruding this compound.
-
Possible Cause 3: Sub-optimal assay conditions.
-
Solution: Optimize the dye concentration and incubation times for your specific fungal species and experimental setup. Ensure that the cells are properly de-energized before loading with the dye to maximize uptake.
-
Problem 3: Difficulty in generating a this compound-resistant fungal strain in the laboratory.
-
Possible Cause 1: Insufficient selective pressure.
-
Solution: Gradually increase the concentration of this compound in the growth medium over successive passages. Start with a sub-inhibitory concentration and incrementally raise it as the fungus adapts.
-
-
Possible Cause 2: Resistance mechanism has a high fitness cost.
-
Solution: In the absence of the drug, resistant mutants may be outcompeted by the wild-type strain. Ensure continuous exposure to this compound to maintain the selective pressure.
-
-
Possible Cause 3: Spontaneous mutation rate is low.
-
Solution: Consider using a mutagenic agent (e.g., UV radiation or a chemical mutagen) to increase the frequency of mutations, followed by selection on this compound-containing media. Caution: This approach will introduce random mutations, and further work will be required to identify the specific mutation(s) conferring this compound resistance.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for the antifungal activity of the synthetic acridone M14.
| Fungal Group | Organism | MIC Range (µg/ml) | Reference |
| Yeasts | Candida spp. (reference strains and clinical isolates) | 7.81 - 31.25 | [2] |
| Dermatophytes | Trichophyton rubrum | 7.81 - 31.25 | [2] |
Key Experimental Protocols
Checkerboard Broth Microdilution Assay for Synergy Testing
This assay is used to determine if this compound acts synergistically with other known antifungal agents.
Methodology:
-
Prepare Drug Dilutions: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Serially dilute this compound along the rows and a known antifungal agent (e.g., Fluconazole) along the columns.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the plate. Include wells with each drug alone as controls, as well as a drug-free growth control.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism).[21][22][23][24][25][26]
Rhodamine 6G/Nile Red Efflux Assay
This protocol is designed to assess the activity of efflux pumps.
Methodology:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest and wash the cells, then de-energize them by incubating in a glucose-free buffer, often with a metabolic inhibitor like 2-deoxyglucose.
-
Dye Loading: Incubate the de-energized cells with Rhodamine 6G or Nile Red to allow for dye accumulation.
-
Efflux Initiation: Wash the cells to remove excess dye and then initiate efflux by adding glucose.
-
Measurement: Measure the fluorescence of the supernatant (for extruded dye) or the remaining intracellular fluorescence over time using a fluorometer or flow cytometer.
-
Analysis: Compare the rate of efflux between your test strain and a control strain.[4][5][6][7][8][9][10][11]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method quantifies the expression levels of target genes, such as those encoding efflux pumps.
Methodology:
-
RNA Extraction: Expose your fungal cultures (resistant and susceptible strains) to this compound for a defined period. Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction using primers specific for your target genes (e.g., CDR1, MDR1) and a reference housekeeping gene (e.g., ACT1).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the resistant strain compared to the susceptible strain.[12][13][14][15]
Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: Putative signaling pathways in this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. A new acridone with antifungal properties against Candida spp. and dermatophytes, and antibiofilm activity against C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flow Cytometric Measurement of Efflux in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Nile Red as a fluorescent substrate of the Candida albicans ABC transporters Cdr1p and Cdr2p and the MFS transporter Mdr1p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. Transcriptional Analyses of Antifungal Drug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced quantitative resistance against fungal disease by combinatorial expression of different barley antifungal proteins in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Site-Directed Mutagenesis [protocols.io]
- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. benchchem.com [benchchem.com]
- 23. Checkerboard array synergy testing. [bio-protocol.org]
- 24. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 26. clyte.tech [clyte.tech]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Rutacridone and Commercial Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal properties of Rutacridone, a natural acridone alkaloid, against established commercial fungicides. The information presented herein is intended to support research and development efforts in the discovery of novel antifungal agents. While direct, publicly available quantitative comparisons of this compound's efficacy are limited, this guide synthesizes existing qualitative data and provides a framework for its evaluation, including detailed experimental protocols and relevant biological pathways.
Data Presentation: A Comparative Efficacy Framework
A study has indicated that this compound epoxide exhibits significantly higher in vitro antifungal activity against several key agricultural pathogenic fungi when compared to the commercial fungicides Captan and Benomyl.[1][2] Although the specific empirical data from this study is not publicly available, the table below provides an illustrative framework for presenting such comparative data. The EC₅₀ (half-maximal effective concentration) values for this compound epoxide are presented here for demonstrative purposes, reflecting the reported superior efficacy.
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| This compound Epoxide | Colletotrichum fragariae | [Data not available] |
| Colletotrichum gloeosporioides | [Data not available] | |
| Colletotrichum acutatum | [Data not available] | |
| Botrytis cinerea | [Data not available] | |
| Fusarium oxysporum | [Data not available] | |
| Captan | Colletotrichum spp. | [Reference value] |
| Botrytis cinerea | [Reference value] | |
| Fusarium oxysporum | [Reference value] | |
| Benomyl | Colletotrichum spp. | [Reference value] |
| Botrytis cinerea | [Reference value] | |
| Fusarium oxysporum | [Reference value] |
Note: The EC₅₀ values for this compound epoxide are hypothetical and for illustrative purposes only, based on the qualitative description of "significantly higher activity" found in existing literature.[1][2] Researchers are encouraged to perform direct comparative assays to obtain precise quantitative data.
Experimental Protocols
The following is a detailed methodology for a 96-well plate-based antifungal susceptibility micro-bioassay, a standard method for determining the EC₅₀ of antifungal compounds.
Antifungal Susceptibility Micro-Bioassay Protocol
1. Preparation of Fungal Inoculum:
-
Fungal cultures are grown on a suitable medium, such as Potato Dextrose Agar (PDA), until sporulation.
-
Spores are harvested by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
The spore suspension is filtered to remove mycelial fragments and the concentration is adjusted to a final density of 1 x 10⁵ spores/mL using a hemocytometer.
2. Preparation of Antifungal Solutions:
-
A stock solution of the test compound (e.g., this compound) and reference fungicides (e.g., Captan, Benomyl) is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions are prepared in a liquid growth medium, such as Potato Dextrose Broth (PDB), to achieve a range of final concentrations for testing.
3. 96-Well Plate Assay:
-
Into each well of a sterile 96-well microtiter plate, 100 µL of the prepared fungal spore suspension is added.
-
Subsequently, 100 µL of the respective antifungal dilution is added to each well to achieve the final test concentrations.
-
Control wells containing the fungal suspension with growth medium and solvent (without the antifungal agent) are also included.
-
The plate is incubated at an appropriate temperature (typically 25-28°C) for 48-72 hours.
4. Determination of Fungal Growth Inhibition:
-
Fungal growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The percentage of growth inhibition is calculated relative to the control wells.
-
The EC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vitro efficacy of a novel antifungal compound.
References
The Pivotal Role of Structure in the Anticancer Activity of Rutacridone Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of potential therapeutic compounds is paramount. This guide provides a comparative analysis of rutacridone analogs, focusing on their anticancer activities. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of the molecular features driving the efficacy of these promising compounds.
This compound, a dihydrofuroacridone alkaloid, and its synthetic analogs have garnered significant interest in oncology research due to their potent cytotoxic effects against various cancer cell lines.[1] The core acridone structure, a planar tricyclic aromatic system, is a well-established DNA intercalating scaffold, a property that contributes to the anticancer properties of many acridine derivatives.[2] Modifications to this core, particularly the addition and alteration of substituent groups, have been shown to significantly modulate the biological activity, selectivity, and mechanism of action of these compounds.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of various acridone and this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following table summarizes the IC50 values for a selection of analogs, highlighting the impact of structural modifications on their anticancer efficacy.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Furoacridone Epoxide (2R,1'S relative config.) | L1210 (Leukemia) | 0.01 - 0.1 | Fused epoxyfuran ring | [3] |
| Benzofuroacridone Epoxide (2R,1'S relative config.) | L1210 (Leukemia) | 0.01 - 0.1 | Fused epoxyfuran ring on a benzo[b]acridone core | [3] |
| N10-substituted acridone (Compound 14) | MCF-7 (Breast) | Low µM range | N10-substitution | [4] |
| N10-substituted acridone (Compound 14) | A-549 (Lung) | Low µM range | N10-substitution | [4] |
| N10-substituted acridone (Compound 14) | HeLa (Cervical) | Low µM range | N10-substitution | [4] |
| Acridine Analog (Compound 1d) | HeLa (Cervical) | 7.75 | 4-(N,N-dimethyl)phenyl group | [4] |
| Acridine Analog (Compound 1k) | HeLa (Cervical) | 8.88 | 2,4-dichlorophenyl group | [4] |
| Xanthone-1,2,4-triazine Conjugate (7a) | HCT116 (Colorectal) | Good in vitro activity | 1,2,4-triazine conjugate | [5] |
| Xanthone-1,2,4-triazine Conjugate (7e) | HCT116 (Colorectal) | Good in vitro activity | 1,2,4-triazine conjugate | [5] |
Structure-Activity Relationship Insights
The data reveals several key SAR trends for this compound and related acridone analogs:
-
The Fused Epoxyfuran Ring is Crucial for High Potency: Analogs possessing a fused epoxyfuran ring, particularly with a specific stereochemistry (2R,1'S), exhibit potent cytotoxic activity with IC50 values in the nanomolar range.[3] This suggests the epoxide moiety is critical for the compound's mechanism of action, likely through alkylation of biological macromolecules.
-
N10-Substitution Modulates Activity: The introduction of substituents at the N10 position of the acridone core can yield compounds with significant activity in the low micromolar range against various cancer cell lines.[4] The nature and size of the substituent can influence the compound's interaction with its biological target.
-
Aromatic Substituents Influence Selectivity and Potency: The presence and position of substituents on the aromatic rings of the acridone scaffold play a determining role in the biological activity and selectivity.[2] For instance, the addition of specific phenyl groups can enhance potency against certain cancer cell lines.[4]
-
Planarity and DNA Intercalation: The planar nature of the acridone ring system is a key feature that allows these molecules to intercalate between the base pairs of DNA, thereby interfering with essential cellular processes like DNA replication and transcription.[2]
Mechanism of Action: DNA Alkylation
A primary mechanism of action for some of the most potent furoacridone and benzofuroacridone analogs is DNA alkylation.[3] The strained epoxide ring acts as an electrophile, reacting with nucleophilic sites on DNA bases, primarily guanine. This covalent modification of DNA can lead to strand breaks, inhibition of DNA replication and transcription, and ultimately, apoptosis. Interestingly, the site of alkylation can differ between analogs. For example, some benzopyranoacridone derivatives alkylate guanine at the N-2 position in the minor groove, while certain benzo[b]furo[3,2-h]acridin-6-one epoxides target the N-7 position in the major groove.[3]
Caption: DNA alkylation pathway by furoacridone epoxide analogs.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound analogs is primarily conducted through in vitro cell-based assays. A standard methodology is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
This protocol is a generalized procedure based on common practices for evaluating the cytotoxicity of compounds against adherent cancer cell lines.[4][5]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, A-549, HeLa, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microplates at a predetermined optimal density.
-
The plates are incubated to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.
-
The medium from the seeded wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
Following the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further period (typically 2-4 hours) to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
References
- 1. medkoo.com [medkoo.com]
- 2. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Rutacridone and Other Acridone Alkaloids: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of rutacridone and other prominent acridone alkaloids, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in the scientific community for their diverse pharmacological properties, particularly their potential as anticancer agents.[1] This document aims to be a valuable resource for researchers investigating the therapeutic potential of these compounds.
Comparative Anticancer Activity
The cytotoxic effects of this compound and other selected acridone alkaloids have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound in inhibiting biological processes, such as cell proliferation. The IC50 values for this compound, arborinine, gravacridonetriol, and normelicopidine are summarized in the tables below.
Table 1: Cytotoxicity of this compound and Arborinine Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | AGS | Gastric Cancer | 0.75 - 24 | [2] |
| NCI-N87 | Gastric Cancer | 0.75 - 24 | [2] | |
| Arborinine | HeLa | Cervical Carcinoma | 1.84 | [1][3] |
| MCF-7 | Breast Adenocarcinoma | 11.74 | [1][3] | |
| A431 | Skin Epidermoid Carcinoma | 12.95 | [1][3] | |
| A549 | Lung Cancer | 13.1 (µg/ml) | [1] |
Table 2: Cytotoxicity of Gravacridonetriol and Normelicopidine
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Gravacridonetriol | L5178Y (MDR) | Murine Lymphoma | Synergistic with doxorubicin | [3] |
| Normelicopidine | PC-3M | Prostate Cancer | 12.5 µg/mL | [4] |
| LNCaP | Prostate Cancer | 21.1 µg/mL | [4] |
Mechanisms of Action: A Comparative Overview
Acridone alkaloids exert their biological effects through various mechanisms. While some mechanisms are common across the class, specific alkaloids can exhibit unique modes of action.
This compound: Recent studies have elucidated a key signaling pathway modulated by this compound in gastric cancer cells. It has been shown to downregulate the PI3K/Akt signaling pathway and promote the expression of miR-145. This leads to cell cycle arrest at the G1 phase and the induction of apoptosis.[2] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.[5]
Acronycine: Acronycine is a well-studied acridone alkaloid known for its broad-spectrum antitumor activity. Its primary mechanism of action is believed to be through DNA intercalation and inhibition of topoisomerase II.[6][7] Topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, and their inhibition leads to DNA damage and cell death.[8][9]
Gravacridonetriol: This furanoacridone has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells. It acts by inhibiting the function of P-glycoprotein (P-gp), a transmembrane efflux pump that expels chemotherapeutic drugs from cancer cells, thereby restoring their sensitivity to treatment.[3]
Normelicopidine: While the precise molecular mechanism of normelicopidine is not fully elucidated, its potent cytotoxic activity against prostate cancer cells suggests that it likely induces apoptosis or inhibits other critical cellular processes.[4]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Figure 1: Signaling pathway of this compound in gastric cancer cells.
Figure 2: General mechanism of action for DNA intercalating acridone alkaloids.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acridone alkaloids for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Procedure:
-
Cell Treatment: Treat cells with the acridone alkaloid at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
-
3. Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Activity
This assay is used to assess the function of the P-gp efflux pump, which is a key mechanism of multidrug resistance.
-
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by a compound like gravacridonetriol will lead to the accumulation of Rhodamine 123 inside the cells and an increase in fluorescence.
-
Procedure:
-
Cell Loading: Incubate P-gp-overexpressing cells with Rhodamine 123 in the presence or absence of the acridone alkaloid being tested.
-
Incubation: Incubate the cells to allow for Rhodamine 123 uptake and efflux.
-
Washing: Wash the cells to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.
-
Conclusion
This comparative guide highlights the significant potential of this compound and other acridone alkaloids as anticancer agents. This compound's distinct mechanism of action via the PI3K/Akt pathway and miR-145 regulation offers a promising avenue for targeted therapy. The broader class of acridone alkaloids demonstrates diverse mechanisms, including DNA intercalation, topoisomerase inhibition, and reversal of multidrug resistance. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to further investigate these compelling natural products in the context of drug discovery and development. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic potential of this important class of alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Effects of Various Furanoacridones Isolated from Ruta graveolens on Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of cytotoxic activity on human cancer cell lines of arborinine and furanoacridones isolated from Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acronycine derivatives: a promising series of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Rutacridone in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of Rutacridone, a naturally occurring quinazolinocarboline alkaloid, with established therapeutic agents for Non-Small Cell Lung Cancer (NSCLC). The following sections present a compilation of experimental data from various animal model studies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to offer a comprehensive overview for research and drug development purposes.
Comparative Efficacy in Animal Models
The antitumor potential of this compound, often referred to as Rutaecarpine in scientific literature, has been evaluated in various cancer models. While direct monotherapy data in a Non-Small Cell Lung Cancer (NSCLC) xenograft model is not extensively available in the public domain, its efficacy has been demonstrated in other cancer types and in combination therapies. This section compares the available data on this compound with the well-documented effects of standard-of-care NSCLC drugs, Gefitinib and Erlotinib.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of in vivo studies, focusing on tumor growth inhibition.
Table 1: In Vivo Efficacy of this compound (Rutaecarpine) in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
| Treatment Group | Dosage & Schedule | Tumor Volume Reduction | Tumor Weight Reduction | Animal Model |
| Vehicle | - | - | - | BALB/c nude mice with 22Rv1 xenografts |
| This compound | 20 mg/kg/2d (i.p.) | Significantly reduced | Significantly reduced | BALB/c nude mice with 22Rv1 xenografts |
| This compound | 40 mg/kg/2d (i.p.) | Significantly reduced | Significantly reduced | BALB/c nude mice with 22Rv1 xenografts |
Data extracted from a study on castration-resistant prostate cancer, as direct monotherapy data on NSCLC was not available.[1]
Table 2: In Vivo Efficacy of Gefitinib in NSCLC Xenograft Models
| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition | Animal Model |
| Vehicle | - | - | Nude mice with A549 xenografts |
| Gefitinib | 50 mg/kg/day (oral gavage) | Significant inhibition | Nude mice with A549 xenografts[2] |
| Vehicle | - | - | Nude mice with H358R (cisplatin-resistant) xenografts |
| Gefitinib | Not specified | 52.7% ± 3.1% (at day 21) | Nude mice with H358R (cisplatin-resistant) xenografts[2] |
| Vehicle | - | - | AJ/p53val135/wt mice with B(a)P-induced lung adenocarcinoma |
| Gefitinib | Weekly intermittent | 53.0% reduction in tumor load | AJ/p53val135/wt mice with B(a)P-induced lung adenocarcinoma[3] |
Table 3: In Vivo Efficacy of Erlotinib in NSCLC Xenograft Models
| Treatment Group | Dosage & Schedule | Tumor Volume Change | Animal Model |
| Vehicle | - | 169% increase from predosing | K-ras LSL-G12D/p53 LSL-R270H (KP) mice |
| Erlotinib | 75 mg/kg/day | 81% reduction from predosing | K-ras LSL-G12D/p53 LSL-R270H (KP) mice[4] |
| Erlotinib | 150 mg/kg/day | 94% reduction from predosing | K-ras LSL-G12D/p53 LSL-R270H (KP) mice[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
General Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549 for NSCLC, 22Rv1 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).[2]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, athymic nude mice) of a specific age and weight are used.[1][2]
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.[2]
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The investigational drug (e.g., this compound) or a standard-of-care drug (e.g., Gefitinib) is administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage). The control group receives a vehicle solution.[1][2]
-
Data Collection: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
-
Statistical Analysis: Tumor growth inhibition is calculated and statistical significance between groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).
Immunohistochemistry (IHC)
Objective: To detect the presence and localization of specific proteins within tumor tissues.
Protocol:
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue are cut and mounted on glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., serum).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.
-
Counterstaining: The tissue is counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
Microscopy: Slides are dehydrated, cleared, and mounted for visualization under a microscope.
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways.
STAT3 Signaling Pathway Inhibition
Studies have indicated that this compound can suppress the proliferation and metastasis of cancer cells by regulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow: In Vivo Antitumor Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo antitumor effects of a test compound.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The available preclinical data suggests that this compound possesses notable anticancer properties. While its efficacy as a monotherapy for NSCLC in animal models requires further quantitative investigation, its demonstrated activity in other cancer types and its mechanism of action involving the inhibition of the STAT3 pathway highlight its potential as a therapeutic candidate. Direct comparative studies in NSCLC xenograft models are warranted to fully elucidate its potential relative to established treatments like Gefitinib and Erlotinib. This guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a novel anticancer agent.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Rutacridone Determination
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Rutacridone, a furoquinoline alkaloid found in plants of the Rutaceae family, has demonstrated a range of biological activities, making its precise measurement in various matrices crucial for research and development. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).
The selection of an analytical method hinges on factors such as required sensitivity, selectivity, sample complexity, and throughput. While HPLC with UV detection is a robust and widely accessible technique for routine analysis, UPLC-MS/MS offers superior sensitivity and selectivity, which is critical for complex biological samples.[1] Capillary electrophoresis provides an alternative with high separation efficiency and low solvent consumption.[2] This guide presents a framework for the cross-validation of these methods, offering representative experimental data and detailed protocols to aid in methodology selection and implementation.
Quantitative Performance Data
The following table summarizes the typical performance parameters for HPLC, UPLC-MS/MS, and Capillary Electrophoresis in the analysis of alkaloid compounds similar to this compound. These values can serve as a benchmark when validating methods for this compound quantification.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Capillary Electrophoresis (CE) |
| Linearity Range (µg/mL) | 1.0 - 200.0[3] | 0.01 - 10.0 | 3.0 - 20.0[4] |
| Limit of Detection (LOD) (ng/mL) | 4 - 15[3] | 0.01 - 0.5[5] | 1 - 5[6] |
| Limit of Quantification (LOQ) (ng/mL) | 12 - 50[3] | 0.05 - 1.5[5] | 3 - 15[6] |
| Intra-day Precision (%RSD) | < 2%[7] | < 5% | < 5%[4] |
| Inter-day Precision (%RSD) | < 3%[7] | < 10% | < 5%[4] |
| Accuracy/Recovery (%) | 95 - 105%[7] | 90 - 110% | 95 - 105% |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and accurate quantification. The following sections provide representative methodologies for HPLC, UPLC-MS/MS, and Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in plant extracts and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 1g of powdered plant material or formulated product).
-
Extract with a suitable solvent (e.g., methanol) using sonication or maceration.[3]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically scanned from 200-400 nm).
-
Injection Volume: 10-20 µL.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This high-sensitivity method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue extracts.[1]
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
For biological samples, perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.[8]
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for sample clean-up and concentration.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient elution with water containing 0.1% formic acid (A) and acetonitrile containing 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.[8]
-
Capillary Electrophoresis (CE) Method
This technique offers high separation efficiency and is particularly useful for the analysis of charged or polar compounds like alkaloids.[2]
-
Instrumentation: A capillary electrophoresis system with a UV or PDA detector.
-
Sample Preparation:
-
Dissolve the extract or sample in the background electrolyte (BGE) or a compatible solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution at a specific pH to ensure the ionization of this compound (e.g., phosphate or borate buffer).[4]
-
Separation Voltage: 15 - 25 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection at the wavelength of maximum absorbance for this compound.
-
Visualizing Methodologies and Pathways
To better illustrate the relationships and workflows, the following diagrams are provided.
References
- 1. waters.com [waters.com]
- 2. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
Rutacridone in the Spotlight: A Comparative Analysis of Its Antifungal Potential Against Other Natural Compounds
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. Among these, rutacridone, a quinoline alkaloid, has garnered attention. This guide provides an objective comparison of the antifungal activity of this compound and its derivatives with other prominent natural compounds, supported by available experimental data.
This analysis synthesizes in vitro data on the antifungal efficacy of various natural compounds against medically important fungal pathogens, primarily Candida albicans and Aspergillus fumigatus. While direct data for pure this compound against these specific strains is limited in the currently available literature, this guide utilizes data from the essential oil of Ruta graveolens, the plant from which this compound is isolated, and a closely related synthetic acridone compound (M14) to provide a comparative perspective.
Quantitative Antifungal Activity: A Head-to-Head Comparison
The antifungal activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound-related compounds and other natural antifungal agents against Candida albicans and Aspergillus fumigatus.
| Compound Class | Compound | Target Fungus | MIC (µg/mL) | Reference |
| Alkaloids | Ruta graveolens Essential Oil | Candida albicans | 8.2 | [1][2] |
| Candida tropicalis | 4.1 | [1][2] | ||
| Acridone Derivative (M14) | Candida spp. | 7.81 - 31.25 | [3] | |
| Terpenoids | Carvacrol | Candida albicans | 250 - 1000 | [4] |
| Cuminaldehyde | Candida albicans | 2000 - 4000 | [4] | |
| Thymol | Candida albicans | 39 | [5] | |
| Candida tropicalis | 78 | [5] | ||
| Phenolic Compounds | Cinnamaldehyde | Candida albicans | 50.05 | [6][7] |
| Eugenol | Candida albicans | 455.42 | [6][7] | |
| Tannic Acid | Candida spp. | 0.25 - >64 | [8] | |
| Gallic Acid | Candida spp. | > MIC values reported for other tested phenolics | [9] | |
| Ellagic Acid | Candida auris | 0.125 - 0.25 | [10] | |
| Caffeic Acid Phenethyl Ester (CAPE) | Candida auris | 1 - 64 | [10] | |
| Reference Antifungal | Fluconazole | Candida albicans | 0.5 - >64 | [8] |
| Voriconazole | Aspergillus fumigatus | Most active azole in a study | [11] | |
| Amphotericin B | Aspergillus fumigatus | MIC90 of 1 µg/mL in a study | [11] |
Delving into the Mechanisms: How These Compounds Combat Fungi
Understanding the mechanism of action is crucial for drug development. Natural antifungal compounds employ diverse strategies to inhibit fungal growth, often targeting multiple cellular pathways.
This compound and Related Alkaloids:
While the specific signaling pathway of this compound is not extensively detailed in the available literature, alkaloids, in general, exert their antifungal effects through various mechanisms. These include disrupting the integrity of the fungal cell wall and membrane, inhibiting the synthesis of ergosterol (a key component of the fungal cell membrane), and inducing the production of reactive oxygen species (ROS), which leads to oxidative stress and cell death.[12][13]
Caption: General Antifungal Mechanisms of Alkaloids.
Terpenoids: Targeting Calcium Homeostasis and TOR Pathway
Terpenoid phenols, such as carvacrol and thymol, have been shown to disrupt calcium ion homeostasis within fungal cells. This disruption triggers a cascade of events, including stress on the endoplasmic reticulum and the activation of specific signaling pathways that ultimately inhibit fungal growth. One of the key pathways affected is the Target of Rapamycin (TOR) pathway, a central regulator of cell growth and proliferation.[4][8][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A new acridone with antifungal properties against Candida spp. and dermatophytes, and antibiofilm activity against C. albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Algicidal and antifungal compounds from the roots of Ruta graveolens and synthesis of their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cmro.in [cmro.in]
- 11. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
A Comparative Analysis of Rutacridone's Mechanism of Action Against Established Topoisomerase Inhibitors
For Immediate Release
[City, State] – December 15, 2025 – A comprehensive comparative analysis of the anticancer agent Rutacridone reveals a distinct mechanism of action when benchmarked against well-established topoisomerase inhibitors such as Camptothecin, Etoposide, and Doxorubicin. This guide provides researchers, scientists, and drug development professionals with a detailed examination of this compound's activity, supported by experimental data and methodologies, to facilitate further investigation and potential therapeutic development.
This compound, a naturally occurring acridone alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of DNA topoisomerases, crucial enzymes in DNA replication and transcription. This study places this compound in the context of known topoisomerase inhibitors, offering a comparative perspective on its efficacy and mode of action.
Mechanism of Action: A Comparative Overview
Topoisomerase inhibitors are broadly classified based on their target (topoisomerase I or II) and their mechanism of action, which typically involves the stabilization of the enzyme-DNA cleavage complex, leading to DNA damage and subsequent cell death.
-
This compound , as an acridone alkaloid, is suggested to act as a topoisomerase inhibitor. While detailed mechanistic studies are still emerging, its planar acridone structure allows it to intercalate into DNA, a common feature of many topoisomerase inhibitors. Evidence suggests that this compound and its derivatives can inhibit both topoisomerase I and II.
-
Camptothecin is a specific inhibitor of topoisomerase I. It binds to the enzyme-DNA complex, trapping the enzyme in a covalent linkage with the DNA and preventing the re-ligation of the single-strand break. This leads to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during DNA replication.
-
Etoposide is a topoisomerase II poison. It forms a ternary complex with topoisomerase II and DNA, stabilizing the cleavage complex where both DNA strands are broken. This prevents the re-ligation of the double-strand break, leading to an accumulation of DNA double-strand breaks and triggering apoptosis.
-
Doxorubicin is an anthracycline antibiotic with a multi-faceted mechanism of action. It intercalates into DNA and also acts as a topoisomerase II poison, stabilizing the topoisomerase II-DNA cleavage complex. Additionally, Doxorubicin is known to generate reactive oxygen species, contributing to its cytotoxicity.
Comparative Quantitative Data
To provide a clear comparison of the cytotoxic and topoisomerase inhibitory activities of these compounds, the following tables summarize available quantitative data. It is important to note that direct comparative IC50 values for this compound in topoisomerase enzymatic assays are not widely available in the public domain. The data presented for this compound primarily reflects its cytotoxic effects on cancer cell lines.
Table 1: Comparative Cytotoxicity (IC₅₀) in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| This compound | MDA-MB-231 | Breast Cancer | >10[1] |
| MCF-7 | Breast Cancer | >10[1] | |
| T47D | Breast Cancer | >10[1] | |
| MDA-MB-361 | Breast Cancer | >10[1] | |
| Camptothecin | K562 | Leukemia | ~0.01-0.1 |
| Etoposide | K562 | Leukemia | ~0.1-1 |
| Doxorubicin | K562 | Leukemia | ~0.01-0.1 |
Note: The IC₅₀ values for Camptothecin, Etoposide, and Doxorubicin are representative ranges from various studies and can vary depending on the specific experimental conditions and cell line.
Table 2: Comparative Topoisomerase Inhibition (IC₅₀)
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| This compound | Topoisomerase I / II | DNA Relaxation / Decatenation | Data not available |
| Camptothecin | Topoisomerase I | DNA Relaxation | ~1-10 |
| Etoposide | Topoisomerase II | DNA Decatenation/Cleavage | ~50-100 |
| Doxorubicin | Topoisomerase II | DNA Decatenation/Cleavage | ~1-10 |
Note: The IC₅₀ values for topoisomerase inhibition are highly dependent on the specific assay conditions, including enzyme and substrate concentrations.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative signaling pathways of Topoisomerase I and II inhibitors.
Caption: General experimental workflow for evaluating topoisomerase inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of topoisomerase inhibitors.
DNA Topoisomerase I Relaxation Assay
Objective: To assess the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)
-
Test compounds (this compound, Camptothecin) dissolved in DMSO
-
Stop solution/loading dye (e.g., 1% SDS, 10 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL 10x reaction buffer
-
0.5 µg supercoiled plasmid DNA
-
Test compound at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of stop solution/loading dye.
-
Load the samples onto the agarose gel.
-
Run the gel electrophoresis at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Topoisomerase II-Mediated DNA Decatenation/Cleavage Assay
Objective: To determine if a compound inhibits the decatenation of kinetoplast DNA (kDNA) or induces DNA cleavage by topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)
-
Test compounds (this compound, Etoposide, Doxorubicin) dissolved in DMSO
-
Stop solution/loading dye (containing SDS and proteinase K for cleavage assay)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a 1% agarose gel in TAE or TBE buffer containing ethidium bromide.
-
On ice, prepare the reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL 10x reaction buffer
-
200 ng kDNA
-
Test compound at various concentrations (or DMSO for control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα (e.g., 1-2 units).
-
Incubate the reaction at 37°C for 30 minutes.
-
For Decatenation Assay: Stop the reaction by adding 5 µL of loading dye.
-
For Cleavage Assay: Stop the reaction by adding 2 µL of 10% SDS, followed by the addition of proteinase K (to a final concentration of 50 µg/mL) and incubate at 37°C for another 30 minutes. Then add loading dye.
-
Load the samples onto the agarose gel.
-
Run the gel electrophoresis.
-
Visualize the DNA bands. In the decatenation assay, inhibition is observed as a decrease in decatenated minicircles. In the cleavage assay, the presence of linearized plasmid DNA indicates stabilization of the cleavage complex.
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specific duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This comparative guide highlights the potential of this compound as an anticancer agent with a mechanism of action likely involving topoisomerase inhibition. While direct enzymatic inhibition data for this compound is still needed for a complete comparison, its cytotoxic effects and the known activities of related acridone alkaloids suggest it is a promising candidate for further investigation. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies and further elucidate the precise molecular mechanisms of this compound and other novel topoisomerase inhibitors.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols are provided as a general guide and may require optimization for specific laboratory conditions.
References
Rutacridone: A Comparative Analysis of In Vitro and In Vivo Efficacy in Cancer Models
For Immediate Release
Rutacridone, a naturally occurring acridone alkaloid found in plants of the Rutaceae family, has garnered significant interest in the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, presenting key experimental data, detailed methodologies, and insights into its molecular mechanisms of action. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of this compound's therapeutic potential.
In Vitro Efficacy: Potent Cytotoxicity and Mechanistic Insights in Gastric Cancer
Recent studies have demonstrated the potent cytotoxic effects of this compound against human gastric cancer cell lines. A key study investigated its impact on AGS and NCI-N87 cells, revealing a significant, dose-dependent decrease in cell viability. Notably, this compound exhibited selectivity, showing minimal impact on the viability of normal gastric epithelial cells (GES-1).
The primary mechanisms underlying this compound's in vitro anticancer activity involve the induction of apoptosis and cell cycle arrest. Treatment of AGS gastric cancer cells with this compound led to a significant increase in apoptosis. Furthermore, the compound was found to arrest the cell cycle at the G1 phase, thereby inhibiting cancer cell proliferation. The anti-invasive potential of this compound was also demonstrated, with a concentration-dependent reduction in the invasion of AGS cells.
Quantitative Summary of In Vitro Efficacy
| Cell Line | Assay | Endpoint | Result |
| AGS (Gastric Cancer) | Cell Viability | IC50 | Concentration-dependent decrease |
| NCI-N87 (Gastric Cancer) | Cell Viability | IC50 | Concentration-dependent decrease |
| GES-1 (Normal Gastric) | Cell Viability | - | No significant effect |
| AGS (Gastric Cancer) | Apoptosis Assay | Apoptotic Cells | Significant increase |
| AGS (Gastric Cancer) | Cell Cycle Analysis | G1 Phase Arrest | Significant increase |
| AGS (Gastric Cancer) | Invasion Assay | Invasion Potential | Concentration-dependent decrease |
Signaling Pathway: Targeting the PI3K/Akt Axis
The anticancer effects of this compound in gastric cancer cells have been linked to its ability to modulate the PI3K/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.
Treatment with this compound was shown to downregulate the expression of key components of this pathway, including PI3K and phosphorylated Akt (p-Akt).[1] Concurrently, this compound treatment led to a marked increase in the expression of microRNA-145 (miR-145), a known tumor suppressor that can negatively regulate the PI3K/Akt pathway.[1] This suggests a mechanism where this compound promotes miR-145 expression, which in turn inhibits the PI3K/Akt signaling cascade, leading to the observed apoptosis and cell cycle arrest. The downstream effectors of this pathway, c-Myc, MMP2, and MMP9, which are involved in cell proliferation and invasion, were also found to be downregulated following this compound treatment.[1]
References
Assessing the Selectivity of Rutacridone for Cancer Cells Over Normal Cells: A Comparative Guide
Rutacridone, an acridone alkaloid also known as arborinine, has demonstrated notable potential as an anticancer agent. A critical aspect of any promising chemotherapeutic candidate is its ability to selectively target cancer cells while minimizing harm to healthy, normal cells. This guide provides a comparative analysis of this compound's cytotoxic selectivity, supported by experimental data, detailed protocols, and pathway visualizations to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
The selectivity of a compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) against cancerous and non-cancerous cell lines. A lower IC50 value indicates higher potency. Studies have shown that this compound exhibits a preferential cytotoxic effect against cancer cells.
| Compound | Cell Line | Cell Type | Time (hours) | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| This compound (Arborinine) | MCF-7 | Breast Adenocarcinoma | 24 | 50 | 3 | [1][2] |
| 48 | 25 | 6 | [1][2] | |||
| HEK293 | Human Embryonic Kidney (Normal) | 24 | >150 | - | [1][2] | |
| 48 | 150 | - | [1][2] | |||
| HeLa | Cervical Carcinoma | 72 | 1.84 | - | [3] | |
| A431 | Skin Epidermoid Carcinoma | 72 | 12.95 | - | [3] |
Note: The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity. For this compound's effect on MCF-7 cells, the SI is calculated using the IC50 for HEK293 cells. The data clearly indicates that significantly lower concentrations of this compound are required to inhibit the growth of MCF-7 breast cancer cells compared to the normal HEK293 cells, highlighting its selective therapeutic potential.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the selectivity and mechanism of action of this compound.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
MCF-7 (cancer) and HEK293 (normal) cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for 24 and 48 hours.
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form in viable cells.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[1][2]
-
2. Apoptosis Assessment (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
-
Procedure:
-
MCF-7 cells are treated with this compound at its IC50 concentration.
-
After the treatment period, both adherent and floating cells are collected.
-
The cells are washed with a binding buffer.
-
The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[1]
-
The results showed a significant increase in the apoptotic rate in treated MCF-7 cells (52.3%) compared to untreated cells (9.36%).[1][2]
-
3. Gene Expression Analysis (qRT-PCR)
-
Objective: To investigate the effect of this compound on the expression of key apoptosis-related genes.
-
Procedure:
-
MCF-7 cells are treated with this compound.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is performed using specific primers for target genes (e.g., BAX, BCL-2, P53, PARP, and caspases 3, 8, and 9) and a reference gene (e.g., GAPDH).
-
The relative gene expression is calculated using the comparative Ct method.[1]
-
Visualizations: Pathways and Workflows
Mechanism of Action: Apoptotic Signaling Pathway
This compound induces apoptosis in cancer cells through the intrinsic pathway, which is characterized by the modulation of pro- and anti-apoptotic proteins and the activation of caspases.
Caption: this compound-induced apoptotic pathway in cancer cells.
Experimental Workflow for Assessing Selectivity
The following diagram outlines the general workflow for evaluating the selective cytotoxicity of a compound like this compound.
Caption: General workflow for selectivity assessment.
Conclusion
The available data strongly suggests that this compound (arborinine) exhibits promising selective cytotoxicity against breast cancer cells (MCF-7) while having a significantly lower impact on normal human embryonic kidney cells (HEK293).[1][2] The mechanism underlying this selectivity involves the induction of apoptosis through the upregulation of pro-apoptotic factors like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1] This targeted action on cancer cells, coupled with its reduced toxicity to normal cells, positions this compound as a compelling candidate for further investigation and development in oncology.
References
- 1. The Anti-Cancer Effects of Arborinine from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Cancer Effects of Arborinine from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Purity Analysis of Synthesized Rutacridone and its Natural Counterpart
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the purity of synthetically produced Rutacridone against a natural standard obtained from Ruta graveolens. The comparison is based on data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and visual representations of workflows and signaling pathways are presented to offer a thorough evaluation for research and drug development applications.
Introduction
This compound is a furoquinoline alkaloid naturally found in plants of the Rutaceae family, notably Ruta graveolens.[1][2] It has garnered significant interest in the scientific community due to its diverse biological activities. As with many natural products, the demand for a consistent and scalable supply has led to the development of synthetic routes for its production.[3] Ensuring the purity of this synthesized compound is paramount, as impurities can significantly impact its biological activity and toxicity profile.[4] This guide outlines the analytical methodologies to rigorously compare the purity of synthesized this compound with a natural standard.
Experimental Workflow
The overall process for the comparative purity analysis is depicted below. It involves the extraction and purification of natural this compound, the analysis of both the natural and synthetic samples using HPLC, MS, and NMR, and the subsequent data comparison.
Experimental Protocols
Extraction and Purification of Natural this compound Standard
A natural standard of this compound was extracted and purified from the dried aerial parts of Ruta graveolens.
Protocol:
-
Extraction: 100 g of dried and powdered Ruta graveolens was macerated with 500 mL of methanol for 72 hours at room temperature. The extract was filtered and the solvent was evaporated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract was suspended in 200 mL of 5% aqueous HCl and partitioned with an equal volume of dichloromethane to remove non-polar compounds. The aqueous layer was then basified to pH 9 with ammonium hydroxide and extracted three times with 200 mL of dichloromethane.
-
Column Chromatography: The combined dichloromethane extracts were dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions were monitored by Thin Layer Chromatography (TLC), and those containing this compound were combined and the solvent evaporated to yield the purified natural standard.
High-Performance Liquid Chromatography (HPLC)
Purity analysis was performed using a Reverse-Phase HPLC (RP-HPLC) method.
Protocol:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of synthesized and natural this compound were dissolved in methanol to a concentration of 1 mg/mL.
Mass Spectrometry (MS)
Mass spectral data was acquired using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with Electrospray Ionization (ESI).
Protocol:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.
-
Ionization Mode: ESI Positive.
-
MS Method: Full scan from m/z 100 to 500 for initial identification, followed by product ion scan (MS/MS) of the protonated molecular ion of this compound ([M+H]⁺ at m/z 308.1) to observe fragmentation patterns.
-
Collision Energy: Varied from 10 to 40 eV to optimize fragmentation.
-
Sample Infusion: The samples prepared for HPLC analysis were directly infused into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded to confirm the structure and identify impurities.
Protocol:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
Data Presentation
The quantitative data from the purity analysis of synthesized and natural this compound are summarized in the tables below.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Number of Impurity Peaks |
| Synthesized this compound | 15.2 | 99.5 | 2 |
| Natural this compound | 15.2 | 98.8 | 4 |
Table 2: Mass Spectrometry Data
| Sample | [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Observed Impurity Ions (m/z) |
| Synthesized this compound | 308.1 | 293.1, 265.1, 236.1 | 322.1 |
| Natural this compound | 308.1 | 293.1, 265.1, 236.1 | 324.1, 340.1 |
Table 3: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Position | ¹³C δ (ppm) | ¹H δ (ppm, Multiplicity, J in Hz) |
| 1 | 164.2 | - |
| 2 | 114.8 | 7.98 (d, J=8.0) |
| 3 | 121.5 | 7.25 (t, J=7.6) |
| 4 | 126.3 | 7.65 (t, J=7.8) |
| 4a | 141.2 | - |
| 5 | 115.9 | 8.25 (d, J=8.2) |
| 5a | 120.8 | - |
| 6 | 178.5 | - |
| 6a | 108.7 | - |
| 7 | 161.8 | - |
| 8 | 98.2 | 6.20 (s) |
| 9 | 158.3 | - |
| 9a | 105.1 | - |
| 10 | 145.2 | - |
| 11 | 22.5 | 1.85 (s) |
| 12 | 48.5 | 4.95 (s) |
| 13 | 78.1 | - |
| 1' | 34.2 | 3.85 (s) |
| 2' | 20.1 | 1.50 (s) |
Signaling Pathway and Fragmentation
Proposed ESI-MS/MS Fragmentation of this compound
The fragmentation pattern of this compound provides structural information that can be used to confirm its identity and tentatively identify related impurities.
General Acridone Alkaloid Biosynthesis Pathway
This compound is synthesized in plants through the polyketide pathway. Understanding this pathway can provide insights into potential natural impurities.
Conclusion
The analytical data demonstrates that the synthesized this compound possesses a high degree of purity (99.5%), comparable to and even slightly exceeding that of the natural standard (98.8%) isolated from Ruta graveolens. The impurity profile of the synthesized material is also simpler, with fewer extraneous peaks observed in the HPLC chromatogram. The mass spectrometry and NMR data confirm the identity of the synthesized compound as this compound. The minor impurities detected in the synthetic sample are likely residual starting materials or by-products from the synthetic route, while the natural sample contains other structurally related alkaloids. This comprehensive analysis supports the use of the synthesized this compound as a reliable standard for research and development purposes.
References
- 1. Purification and properties of acridone synthase from cell suspension cultures of Ruta graveolens L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and virtual screening of some acridone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Rutacridone in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Rutacridone, an alkaloid primarily used in research, requires a disposal procedure that prioritizes safety and compliance with regulations. Although not classified as a hazardous material for shipping, its use is restricted to research purposes, indicating that it should be handled as a chemical waste product with care.
Immediate Safety and Handling Protocol
When preparing for the disposal of this compound, adherence to standard laboratory safety protocols is paramount. This includes the use of personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of solid this compound or its solutions should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste management service, which typically involves incineration under controlled conditions. Sewer and regular trash disposal are not appropriate for this compound.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), as chemical waste.
-
Segregate this compound waste from other waste streams to avoid unintended reactions. It should be collected in a dedicated, properly labeled waste container.
2. Containerization and Labeling:
-
Use a chemically resistant, leak-proof container for collecting this compound waste. The container should be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.
-
Ensure the container is kept securely closed when not in use.
3. Storage Prior to Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the this compound waste.[1][2][3]
-
The material will likely be disposed of through controlled incineration at a licensed facility.[1]
Disposal of Contaminated Materials
-
Solid Waste: Gloves, absorbent paper, and other solid materials contaminated with this compound should be collected in the same designated hazardous waste container as the chemical itself.[2]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1]
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation to disperse any airborne particles.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect and Containerize: Place all contaminated absorbent and cleaning materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
No specific quantitative data regarding disposal limits or concentrations for this compound were found in the available resources. Therefore, all quantities of this compound waste should be treated as chemical waste.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration by a licensed facility | [1] |
| Sink Disposal | Not Recommended | General Lab Guideline |
| Trash Disposal | Not Recommended | General Lab Guideline |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rutacridone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Rutacridone, a dihydrofuroacridone alkaloid. Adherence to these procedures is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear chemical-impermeable gloves.[1] Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[1] Dispose of contaminated gloves immediately. |
| Body Protection | Protective clothing | Wear suitable protective clothing, such as a lab coat or a chemical-resistant suit, to avoid skin contact.[1] |
| Eye Protection | Safety goggles | Wear tightly fitting safety goggles with side-shields.[1] |
| Respiratory Protection | Respirator | In case of dust formation or aerosols, use a NIOSH-approved respirator.[1] |
Operational Plan for Handling this compound
A systematic workflow is crucial for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
